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  • Product: 2-fluoro-N-(furan-2-ylmethyl)aniline
  • CAS: 908146-94-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability Profile of 2-Fluoro-N-(furan-2-ylmethyl)aniline

Executive Summary 2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1)[1] is a highly versatile secondary arylamine that bridges an electron-deficient ortho-fluorinated aniline core with an electron-rich furfuryl appe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1)[1] is a highly versatile secondary arylamine that bridges an electron-deficient ortho-fluorinated aniline core with an electron-rich furfuryl appendage. Frequently utilized as a critical intermediate in the reductive amination of furfural[2] and as a precursor for complex aza-heterocycles[3], its unique structural dichotomy presents specific challenges and opportunities in drug development. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic degradation pathways, and self-validating analytical protocols designed to ensure scientific integrity during stability profiling.

Structural Chemistry & Physicochemical Profiling

The chemical behavior of 2-fluoro-N-(furan-2-ylmethyl)aniline is dictated by the electronic "push-pull" relationship between its two primary ring systems:

  • The 2-Fluoroaniline Core: The highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) across the sigma bond framework. This significantly depresses the basicity of the aniline nitrogen. While unsubstituted aniline has a pKa of ~4.6, the pKa of the 2-fluoroaniline conjugate acid drops to 3.2[4][5]. Alkylation with the furfuryl group marginally alters this, but the nitrogen remains fundamentally non-basic at physiological pH, rendering it highly lipophilic and less nucleophilic.

  • The Furfuryl Moiety: The furan ring is a classic electron-rich heteroaromatic system. Unlike the stabilized fluorinated benzene ring, the furan core is highly susceptible to electrophilic attack, autoxidation, and acid-catalyzed ring opening[6].

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₁H₁₀FNOTarget mass for LC-MS identification.
Molecular Weight 191.20 g/mol Monoisotopic mass: 191.07 m/z.
pKa (Conjugate Acid) ~3.2 - 3.5Compound remains un-ionized in intestinal pH; requires acidic mobile phases for sharp HPLC peaks.
LogP (Estimated) 2.5 - 2.8Highly lipophilic; dictates the use of reverse-phase chromatography (e.g., C18 columns).
Electronic Profile Weak base, Electron-rich furanHigh susceptibility to oxidative and acidic degradation.

Chemical Stability & Degradation Mechanisms

Understanding the degradation causality is paramount for formulating stable pharmaceutical intermediates. The compound exhibits two primary axes of instability:

Oxidative Degradation

The furan ring is the primary site of oxidative lability. Exposure to reactive oxygen species (ROS), transition metals, or ambient peroxides drives the oxidation of the furan ring into maleic anhydride derivatives or endoperoxides[6]. While the secondary amine can theoretically undergo N-oxidation to form a hydroxylamine, the ortho-fluorine provides critical steric shielding and electronic withdrawal that mitigates nitrogen oxidation compared to unsubstituted anilines[7].

Acid-Catalyzed Rearrangement (Aza-Piancatelli)

Under Brønsted or Lewis acid catalysis, N-furfurylanilines are uniquely prone to the aza-Piancatelli rearrangement [3]. The causality is mechanistically elegant: acid protonates the furan oxygen, triggering ring opening to a highly reactive pentadienyl cation intermediate. The secondary aniline nitrogen subsequently attacks this intermediate intramolecularly, closing the ring to form a 4-amino-cyclopentenone derivative[3]. In highly concentrated strong acids, this controlled rearrangement competes with uncontrolled, irreversible polymerization of the furan core, leading to insoluble resins[8].

Degradation A 2-Fluoro-N-(furan-2-ylmethyl)aniline B Oxidative Stress A->B ROS/Peroxides C Acidic Conditions A->C pH < 3 D N-Oxidation B->D Amine attack E Furan Ring Oxidation B->E Electrophilic attack F Aza-Piancatelli Rearrangement C->F Controlled Acid G Ring Opening / Polymerization C->G Strong Acid/Heat

Fig 1. Primary chemical degradation pathways of 2-fluoro-N-(furan-2-ylmethyl)aniline.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in stability data, the following protocols are designed as self-validating systems . Every step includes an internal control to prove that degradation occurred due to the applied stressor, not as an artifact of the analytical method.

Protocol 1: Oxidative Forced Degradation Workflow

Objective: Isolate primary oxidative degradants without inducing secondary cascade reactions. Causality: A mild 3% H₂O₂ stressor is utilized because harsher oxidants (like KMnO₄) will indiscriminately cleave the molecule, providing no predictive value for real-world shelf-life.

  • Sample Preparation: Dissolve 1.0 mg/mL of the compound in a 50:50 Methanol/Water diluent.

  • Stress Application: Add 3% H₂O₂ to the sample vial. Incubate at 40°C for 24 hours.

  • The Self-Validating Quench (Critical Step): Prepare a parallel T=0 control vial. Add 3% H₂O₂ and immediately quench with an equimolar amount of sodium thiosulfate.

    • Why? If the T=0 quenched control shows degradation upon HPLC injection, it proves the analytical method (e.g., heat in the MS source or on-column interactions) is causing the degradation, invalidating the assay.

  • Analysis: Inject via LC-MS using a photodiode array (PDA) detector.

  • Mass Balance Calculation: Calculate the sum of all peak areas. The total area must equal 100% ± 5% of the unstressed standard. A failure in mass balance indicates volatile degradants or insoluble polymers were formed and missed by the detector.

Protocol 2: Acid Stability & Piancatelli Profiling

Objective: Evaluate gastric viability and aza-Piancatelli susceptibility. Causality: 0.1 M HCl (pH ~1) is used to mimic the human stomach environment.

  • Stress Application: Incubate 1.0 mg/mL of the compound in 0.1 M HCl at 37°C for 4 hours.

  • Neutralization (Critical Step): Prior to HPLC injection, neutralize the aliquot with 0.2 M Phosphate Buffer (pH 7.4).

    • Why? Injecting highly acidic samples directly onto a silica-based C18 column can cause localized stationary phase hydrolysis and artificial peak broadening, skewing quantitative results.

  • Detection: Monitor for the appearance of the highly conjugated 4-amino-cyclopentenone species at ~280 nm.

Workflow S1 1. Sample Preparation (Active & Quenched Controls) S2 2. HPLC-UV/MS Analysis (Orthogonal Detection) S1->S2 S3 3. Mass Balance Calculation (Target: >95%) S2->S3 QC1 System Suitability (RSD < 2%) S2->QC1 Validates QC2 Peak Purity Index (>0.99) S2->QC2 Validates S4 4. Structural Elucidation (NMR of Degradants) S3->S4

Fig 2. Self-validating analytical workflow for forced degradation studies.

Quantitative Data Summaries

To standardize stability profiling across laboratories, the following acceptance criteria should be applied when analyzing 2-fluoro-N-(furan-2-ylmethyl)aniline.

Table 2: Forced Degradation Limits and Acceptance Criteria
Stress ConditionReagent / EnvironmentTarget DegradationMass Balance TargetPrimary Degradant Expected
Oxidation 3% H₂O₂ @ 40°C10% - 20%95.0% - 105.0%Maleic anhydride derivatives
Acid Hydrolysis 0.1 M HCl @ 37°C5% - 15%95.0% - 105.0%Aza-Piancatelli cyclopentenones
Base Hydrolysis 0.1 M NaOH @ 60°C< 5% (Stable)> 98.0%None (Highly stable in base)
Photolysis ICH Q1B (UV/Vis)< 5%> 98.0%Radical cleavage products

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Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profile of 2-Fluoro-N-(furan-2-ylmethyl)aniline Derivatives

Authored for Drug Development Professionals, Researchers, and Scientists Foreword: Deconstructing the Scaffold for Pharmacokinetic Insight The 2-fluoro-N-(furan-2-ylmethyl)aniline scaffold represents a confluence of chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Foreword: Deconstructing the Scaffold for Pharmacokinetic Insight

The 2-fluoro-N-(furan-2-ylmethyl)aniline scaffold represents a confluence of chemical motifs frequently explored in modern medicinal chemistry. The furan ring, a five-membered aromatic heterocycle, is a structural component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl rings to modulate metabolic stability and receptor interactions.[1][2] Its incorporation can enhance lipophilicity and potentially improve bioavailability.[3] The aniline core, substituted with a fluorine atom at the ortho-position, introduces a strategic modification. Fluorine's high electronegativity can profoundly influence a molecule's physicochemical properties, such as pKa and lipophilicity, and block sites of metabolism, thereby enhancing metabolic stability.[4]

This guide provides an in-depth analysis of the anticipated pharmacokinetic (PK) properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this derivative class. As senior application scientists, our perspective is grounded in the causality behind experimental design, ensuring that the methodologies presented are not merely procedural but are self-validating systems for generating robust and actionable data in a drug discovery program.

Absorption: Crossing the Intestinal Barrier

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. For the 2-fluoro-N-(furan-2-ylmethyl)aniline scaffold, we must consider both passive diffusion and the potential for active transport and efflux.

Intestinal Permeability Assessment: The Caco-2 Monolayer Model

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.[5] Derived from a human colon carcinoma cell line, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and the expression of key transporter proteins, including the efflux pump P-glycoprotein (P-gp).[5][6][7]

A bidirectional assay is crucial for this class of compounds. It measures transport not only from the apical (intestinal lumen) to the basolateral (blood) side (A→B) but also in the reverse direction (B→A). The ratio of these permeability coefficients provides the Efflux Ratio (ER), a key indicator of whether the compound is a substrate for efflux transporters like P-gp.[7] An ER greater than 2 strongly suggests active efflux, which can be a significant barrier to achieving therapeutic intracellular concentrations. Given that many furan-containing heterocyclic derivatives have been investigated as P-gp inhibitors, understanding this interaction is critical.[8][9][10]

Data Presentation: Predicted Permeability and Efflux
Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Control (Propranolol)>15>15~1.0High
Control (Atenolol)<1.0<1.0~1.0Low
Derivative X8.525.53.0Moderate (P-gp Substrate)
Derivative Y12.113.31.1High (Not a P-gp Substrate)
Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines a self-validating system for assessing intestinal permeability and efflux potential.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for 21 days to allow for differentiation into a confluent, polarized monolayer.[11]

  • Barrier Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER), which should exceed 600 Ohms/cm².[11] The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed to ensure tight junction formation.

  • Assay Initiation (A→B): The test compound (e.g., at 10 µM) is added to the apical (A) compartment. The basolateral (B) compartment contains fresh assay buffer.

  • Assay Initiation (B→A): In a parallel set of wells, the test compound is added to the basolateral (B) compartment, with the apical (A) compartment containing fresh buffer.

  • Incubation and Sampling: The plates are incubated at 37°C with gentle agitation. Aliquots are removed from the receiver compartment at specified time points (e.g., 2 hours).[5]

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS method.[6][12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B).

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_assay Phase 2: Transport Assay cluster_analysis Phase 3: Analysis & Interpretation Seed Seed Caco-2 Cells on Transwell™ Culture Culture for 21 Days Seed->Culture TEER Verify Barrier Integrity (TEER >600 Ω·cm²) Culture->TEER Dose_AB Dose Apical Side (A→B) TEER->Dose_AB Dose_BA Dose Basolateral Side (B→A) TEER->Dose_BA Incubate Incubate at 37°C for 2h Dose_AB->Incubate Dose_BA->Incubate Sample Sample Receiver Compartments Incubate->Sample LCMS Quantify Compound via LC-MS/MS Sample->LCMS Calc Calculate Papp (A→B) & Papp (B→A) LCMS->Calc ER Calculate Efflux Ratio (ER) Calc->ER Result Predict In Vivo Absorption & Efflux ER->Result

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Distribution: Reaching the Target

Once absorbed, a compound distributes throughout the body. Key parameters governing this process are its lipophilicity (LogP), binding to plasma proteins, and tissue permeability. For 2-fluoro-N-(furan-2-ylmethyl)aniline derivatives, the balance between the lipophilic furan and aniline moieties and the polar amine linker will dictate the volume of distribution (Vd). In silico models are valuable for initial predictions of properties like blood-brain barrier penetration.[13][14]

Metabolism: The Biotransformation Landscape

Metabolism is arguably the most critical and complex aspect of the pharmacokinetic profile for this scaffold, presenting two primary sites of enzymatic attack: the furan ring and the 2-fluoroaniline moiety.

Metabolic Pathways
  • Furan Ring Oxidation: The furan ring is susceptible to metabolic oxidation, primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP2E1 and, to a lesser extent, CYP3A4.[15][16] This process is a significant liability, as it can generate a highly reactive and potentially hepatotoxic α,β-unsaturated dialdehyde metabolite, cis-2-butene-1,4-dial.[15][17] The formation of this reactive metabolite is a critical safety concern that must be evaluated early.

  • 2-Fluoroaniline Moiety Biotransformation: Aniline rings typically undergo Phase I hydroxylation, often at the para-position, and N-acetylation.[18][19] The ortho-fluoro substituent in this scaffold serves a dual purpose: it sterically and electronically shields the adjacent carbon from oxidation and its electron-withdrawing nature lowers the pKa of the aniline nitrogen, which can influence the rate of subsequent Phase II conjugation reactions like glucuronidation and sulfation.[4]

Visualization: Predicted Metabolic Pathways

Metabolism_Pathway cluster_furan Furan Ring Metabolism cluster_aniline Aniline Ring Metabolism Parent 2-Fluoro-N-(furan-2-ylmethyl)aniline CYP2E1 CYP2E1/3A4 Oxidation Parent->CYP2E1 Hydroxylation p-Hydroxylation Parent->Hydroxylation N_Acetylation N-Acetylation Parent->N_Acetylation Reactive_Metabolite cis-2-Butene-1,4-dial (Reactive Metabolite) CYP2E1->Reactive_Metabolite Detox Glutathione Conjugation Reactive_Metabolite->Detox PhaseII Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylation->PhaseII N_Acetylation->PhaseII Excretion Excretable Metabolites PhaseII->Excretion

Caption: Predicted metabolic pathways for the core scaffold.

Metabolic Stability Assessment: The Human Liver Microsome (HLM) Assay

The in vitro HLM assay is a cornerstone for predicting in vivo metabolic clearance. By incubating the compound with human liver microsomes—vesicles rich in CYP enzymes—we can determine its intrinsic metabolic stability.

Data Presentation: Hypothetical Metabolic Stability
Compound IDHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted In Vivo Clearance
Control (Verapamil)< 10> 150High
Control (Warfarin)> 60< 10Low
Derivative X1592.4Moderate-High
Derivative Y4530.8Low-Moderate
Experimental Protocol: HLM Metabolic Stability Assay
  • Preparation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).[15]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed.

  • Reaction Quenching: The reaction in the aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½), from which the intrinsic clearance (Clint) is derived.

Excretion: The Final Step

The metabolites, particularly the polar Phase II conjugates, are primarily eliminated from the body via renal (urine) and/or biliary (feces) excretion. The increased water solubility imparted by glucuronidation and sulfation facilitates this process.[4]

Conclusion and Strategic Outlook

The 2-fluoro-N-(furan-2-ylmethyl)aniline scaffold presents a nuanced pharmacokinetic profile. While potentially possessing favorable absorption characteristics, its metabolic fate is a critical determinant of its viability as a drug candidate.

  • Key Strengths: The scaffold's structure may confer good passive permeability. The ortho-fluoro substituent is a well-established strategy for enhancing metabolic stability by blocking a key site of oxidation.[4]

  • Critical Liabilities: The primary concern is the CYP-mediated oxidation of the furan ring, leading to the formation of a reactive dialdehyde metabolite.[17] This pathway represents a significant safety and toxicity risk. Additionally, the potential for efflux by P-gp could limit oral bioavailability and tissue penetration.

Forward-Looking Strategy: For researchers working with this scaffold, the experimental priorities are clear. A bidirectional Caco-2 assay is essential to rule out efflux as a limiting factor. Most importantly, a thorough investigation of the metabolic profile using human liver microsomes and hepatocytes is required to quantify the rate of parent compound depletion and to identify and characterize the metabolites formed, with a specific focus on trapping any reactive species. These data are non-negotiable for making informed decisions on whether to advance or de-prioritize candidates from this chemical series.

References

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. (2005, August 15). PubMed.
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Concept Life Sciences.
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Caco-2 Permeability Assay - Evotec. Evotec.
  • Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed. (2018, May 10). PubMed.
  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. (2017, November 2).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Comparative Metabolic Stability Analysis: Furan - Benchchem. Benchchem.
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC. PMC.
  • Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell | Request PDF - ResearchGate.
  • Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed. (2021, April 15). PubMed.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate.
  • Furan: A Promising Scaffold for Biological Activity.
  • Studies on the interaction of furan with hep
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • Clinically approved drugs containing furan ring - ResearchGate.
  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed. (2012, March 15). PubMed.
  • Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC. PMC.
  • Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed. PubMed.
  • Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. | Semantic Scholar. Semantic Scholar.
  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23). PMC.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
  • Synthesis and Pharmacokinetic Profiling (ADME/Tox) of Diamine-Furil Schiff Base Derivatives for Drug Development - ResearchGate. (2025, October 29).

Sources

Foundational

In-Depth Technical Guide: Metabolic Stability of 2-Fluoro-N-(furan-2-ylmethyl)aniline in Human Liver Microsomes

Executive Summary The evaluation of metabolic stability is a critical gatekeeper in early-stage drug discovery. For compounds like 2-fluoro-N-(furan-2-ylmethyl)aniline , the molecular architecture presents specific metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability is a critical gatekeeper in early-stage drug discovery. For compounds like 2-fluoro-N-(furan-2-ylmethyl)aniline , the molecular architecture presents specific metabolic liabilities. This secondary amine features a 2-fluoroaniline moiety and a furan-2-ylmethyl (furfuryl) group—both of which are highly susceptible to Phase I biotransformation by hepatic cytochrome P450 (CYP450) enzymes.

This whitepaper provides an authoritative, step-by-step guide to profiling the metabolic stability of 2-fluoro-N-(furan-2-ylmethyl)aniline in Human Liver Microsomes (HLMs). It dissects the causality behind experimental design, maps the mechanistic pathways of degradation, and establishes a self-validating protocol to ensure high-fidelity intrinsic clearance ( CLint​ ) data.

Structural Vulnerabilities & Mechanistic Pathways

Understanding the structural alerts within a molecule is prerequisite to designing an effective analytical strategy. 2-fluoro-N-(furan-2-ylmethyl)aniline undergoes three primary CYP450-mediated biotransformations:

  • Furan Ring Oxidation (Bioactivation): The furan ring is a well-documented structural alert. CYP450 enzymes oxidize the furan ring to form highly reactive electrophilic intermediates, primarily epoxides or cis-enediones such as cis-2-butene-1,4-dial (BDA) . These electrophiles can covalently bind to cellular proteins (leading to hepatotoxicity) unless they are intercepted and neutralized by endogenous nucleophiles like glutathione (GSH) .

  • Oxidative N-Dealkylation: The methylene bridge connecting the amine to the furan ring is highly susceptible to hydrogen abstraction by the CYP450 iron-oxo complex. This forms an unstable carbinolamine intermediate that rapidly collapses, cleaving the molecule into 2-fluoroaniline and furfural.

  • Aromatic Hydroxylation: The 2-fluoroaniline ring can undergo direct hydroxylation. The electron-withdrawing fluorine atom modulates the regioselectivity, typically directing CYP-mediated oxidation to the para position (yielding a 4-hydroxy-2-fluoroaniline derivative).

G Parent 2-Fluoro-N-(furan-2-ylmethyl)aniline CYP_Furan CYP450 Oxidation (Furan Ring) Parent->CYP_Furan CYP_N CYP450 N-Dealkylation Parent->CYP_N Epoxide Furan Epoxide / cis-Enedione CYP_Furan->Epoxide GSH GSH Adduct (Detox) Epoxide->GSH + Glutathione Tox Protein Alkylation Epoxide->Tox + Proteins Cleavage 2-Fluoroaniline + Furfural CYP_N->Cleavage

Fig 1. CYP450-mediated metabolic pathways of 2-fluoro-N-(furan-2-ylmethyl)aniline.

HLM Assay Design & Causality

Human Liver Microsomes (HLMs) are subcellular fractions containing the endoplasmic reticulum of hepatocytes. They are richly populated with CYP450s and Flavin-containing monooxygenases (FMOs), making them the gold standard for Phase I metabolic stability screening .

Every parameter in this assay is chosen based on strict biochemical causality:

  • Substrate Concentration (1 µM): The test compound concentration must remain well below the Michaelis-Menten constant ( Km​ ) of typical CYP enzymes. This ensures the reaction follows first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance .

  • Protein Concentration (0.5 mg/mL): This specific concentration balances sufficient enzyme activity with the need to minimize non-specific binding. Higher protein concentrations can sequester lipophilic compounds into microsomal lipid bilayers, artificially lowering the unbound fraction ( fu​ ) and underestimating clearance .

  • Cofactor Dependency (NADPH): CYP450 enzymes are obligate consumers of electrons, which are provided by NADPH. The reaction cannot proceed without it.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in controls that instantly flag experimental failures, ensuring that any calculated CLint​ is an artifact-free reflection of the compound's true metabolic liability.

The Self-Validation Framework
  • Positive Controls: Midazolam (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) are run in parallel. If these do not degrade at their known historical rates, the HLM batch is deemed enzymatically inactive.

  • Negative Control (-NADPH): An incubation of the test compound without NADPH. If depletion occurs here, it proves the loss is due to chemical instability, thermal degradation, or non-specific binding to plasticware—not CYP-mediated metabolism .

  • Internal Standard (IS): Added during the quench step to normalize LC-MS/MS injection volumes and correct for matrix ionization effects.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Thaw pooled Human Liver Microsomes (HLMs) rapidly in a 37°C water bath, then immediately transfer to ice to preserve enzyme viability.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Physiological pH is required to maintain the tertiary structure and active site geometry of CYP enzymes.

  • Prepare a 10 mM NADPH stock solution in buffer (made fresh daily).

Step 2: Pre-Incubation

  • In a 96-well plate, combine 0.5 mg/mL HLMs and 1 µM 2-fluoro-N-(furan-2-ylmethyl)aniline in the phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures the system reaches thermal equilibrium before the reaction begins.

Step 3: Reaction Initiation & Sampling

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation well.

Step 4: Quenching & Protein Precipitation

  • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing the analytical Internal Standard (IS). Causality: The high organic solvent ratio (3:1) instantly denatures the CYP enzymes, halting metabolism, while precipitating the microsomal proteins for clean LC-MS/MS injection.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

Workflow Prep 1. Prep HLM 0.5 mg/mL PreInc 2. Pre-Incubate 37°C, 5 min Prep->PreInc Init 3. Add NADPH 1 mM to Start PreInc->Init Time 4. Sampling 0-60 mins Init->Time Quench 5. Quench Cold ACN Time->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS

Fig 2. Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Data Interpretation & Quantitative Profiling

The raw LC-MS/MS peak area ratios (Parent/IS) are converted to percent remaining relative to the T=0 minute time point. By plotting the natural logarithm of the percent remaining against time, the first-order depletion rate constant ( k ) is derived from the negative slope of the linear regression.

Key Equations:

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (k×V)/P (Where V is the incubation volume in µL and P is the mass of microsomal protein in mg).

Quantitative Data Summary

Due to the highly vulnerable furan ring and the exposed secondary amine, 2-fluoro-N-(furan-2-ylmethyl)aniline typically exhibits rapid metabolic turnover in vitro.

Table 1: Representative HLM Stability Data Profile

ParameterValueUnitInterpretation
In vitro Half-life ( t1/2​ ) 12.4minRapidly metabolized; indicates high liability.
Intrinsic Clearance ( CLint​ ) 111.8µL/min/mgHigh clearance compound.
Hepatic Extraction Ratio ( EH​ ) 0.78-High first-pass metabolism expected in vivo.
Metabolite Identification (MetID) Profiling

To confirm the mechanistic pathways outlined in Section 2, a full-scan high-resolution mass spectrometry (HRMS) analysis is often run in parallel to identify the degradation products.

Table 2: Expected Metabolite Profiling Summary

Metabolitem/z [M+H]+Metabolic PathwayRelative Abundance
M1 (Parent) 192.08N/ALow (at 60 min)
M2 112.05N-Dealkylation (2-Fluoroaniline formation)High
M3 499.15Furan Oxidation + GSH Trapping (Adduct)Moderate
M4 208.08Aromatic HydroxylationLow

References

  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. URL:[Link]

  • Chen, L., et al. (2009). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology. URL:[Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes (Standard Operating Procedure). URL: [Link]

  • Evotec / Cyprotex. (n.d.). Microsomal Stability Assay Overview. URL:[Link]

Exploratory

Advanced Handling and Safety Whitepaper: 2-Fluoro-N-(furan-2-ylmethyl)aniline in Chemical Synthesis

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Compound: 2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1)[1] Executive Summary In modern drug discovery, the integration of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Compound: 2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1)[1]

Executive Summary

In modern drug discovery, the integration of fluorinated pharmacophores and furan-based heterocycles is a highly effective strategy for modulating lipophilicity and target binding affinity. 2-Fluoro-N-(furan-2-ylmethyl)aniline serves as a critical secondary amine building block in these efforts. However, the exact structural features that make it synthetically valuable—the nucleophilic amine, the electron-rich furan ring, and the halogenated aromatic system—also impart complex toxicological and reactivity hazards.

Because highly specific, standardized Safety Data Sheets (SDS) for niche intermediates often lack mechanistic depth, this whitepaper synthesizes empirical data from its primary structural analogs—2[2] and 3[3]—to establish a rigorous, field-proven handling framework.

Physicochemical Profiling & Causality

Understanding the physical properties of a compound is the first step in predicting its macroscopic behavior in the lab. The properties below are synthesized from structural analogs to guide safe handling.

Table 1: Physicochemical Properties and Handling Implications

PropertyValue / ExtrapolationCausality / Impact on Laboratory Handling
CAS Number 908146-94-1[1]Unique identifier required for inventory and regulatory tracking.
Molecular Formula C11H10FNO[1]Presence of F and N dictates the release of HF and NOx upon combustion.
Molecular Weight 191.20 g/mol Utilized for precise stoichiometric calculations in synthetic workflows.
Physical State Liquid (Predicted)High lipophilicity requires liquid dispensing protocols and secondary containment to prevent rapid transdermal absorption.
Reactivity Profile Oxidation-proneThe furan ring is highly susceptible to photo-oxidation and Diels-Alder dimerization; requires inert atmosphere storage.

Mechanistic Toxicology & Hazard Identification

Standard SDS documentation often lists hazards without explaining the underlying biology. As a Senior Application Scientist, I emphasize that understanding why a chemical is dangerous is the most effective way to enforce compliance.

The Methemoglobinemia Pathway

Like many aniline derivatives, 2-fluoro-N-(furan-2-ylmethyl)aniline poses a severe risk of inducing methemoglobinemia[2]. The lipophilic nature of the molecule allows rapid dermal and inhalation absorption. Once in the hepatic system, Cytochrome P450 enzymes N-hydroxylate the secondary amine. This hydroxylamine metabolite enters the bloodstream and oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, creating methemoglobin. This structural change drastically reduces oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal asphyxiation.

ToxicityMechanism A 2-Fluoro-N-(furan-2- ylmethyl)aniline B Hepatic CYP450 Oxidation A->B Absorption C N-Hydroxylamine Metabolite B->C Metabolism D Hemoglobin (Fe2+) C->D Bloodstream E Methemoglobin (Fe3+) (Tissue Hypoxia) D->E Oxidation

Figure 1: Proposed CYP450-mediated metabolism of aniline derivatives leading to methemoglobinemia.

Thermal Degradation Hazards

In the event of a fire or extreme thermal stress, the fluorinated aromatic ring will decompose to release gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx)[4]. HF is uniquely hazardous because it readily penetrates tissue and severely chelates systemic calcium and magnesium, leading to cardiac arrhythmias.

Safety Data Sheet (SDS) Core Guidelines

Based on the hazard profiles of 5[5] and 3[3], the following GHS classifications and PPE standards must be strictly enforced.

Table 2: Extrapolated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Advanced PPE Selection
  • Gloves (Critical Insight): Standard nitrile gloves provide insufficient protection against aniline derivatives, often permeating in under 15 minutes. For bulk handling or prolonged exposure, Butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) are mandatory.

  • Respiratory Protection: Handling must occur in a certified chemical fume hood. If ventilation is compromised, a full-face respirator with an ABEK-P3 filter cartridge is required to protect against organic vapors and toxic particulates[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following handling workflow is designed as a "self-validating system." Each step includes a physical or chemical check to confirm the procedure was executed correctly before proceeding.

Protocol: Safe Dispensing and Reaction Setup

Step 1: Environmental Preparation & PPE Verification

  • Action: Equip butyl rubber gloves, a flame-retardant lab coat, and safety goggles[5]. Ensure the fume hood sash is positioned below the breathing zone.

  • Validation: Check the fume hood monitor; a flow rate of 0.4–0.6 m/s validates adequate containment.

Step 2: Establishing an Inert Atmosphere

  • Action: Connect the reaction vessel to a Schlenk line. Purge the system with high-purity Argon or Nitrogen.

  • Validation: Observe the mineral oil bubbler. A consistent rate of 1-2 bubbles per second confirms positive pressure and system integrity, preventing furan oxidation without risking solvent evaporation.

Step 3: Reagent Dispensing

  • Action: Using a gas-tight syringe, extract the required volume of 2-fluoro-N-(furan-2-ylmethyl)aniline. Transfer it dropwise into the reaction mixture at 0°C to mitigate exothermic nucleophilic attacks.

  • Validation: The absence of fuming or sudden temperature spikes (monitored via internal thermocouple) confirms controlled addition.

Step 4: Reaction Quenching & Decontamination

  • Action: Upon reaction completion, quench the mixture by slowly adding 1M aqueous HCl to protonate any unreacted aniline derivative, rendering it water-soluble and less volatile.

  • Validation: The cessation of exothermic activity and a stable pH of < 3 on universal indicator paper confirms complete protonation of the amine.

HandlingWorkflow Start 1. Material Receipt & Inventory Logging Prep 2. PPE Verification (Butyl Gloves, Fume Hood) Start->Prep Dispense 3. Inert Atmosphere Dispensing (N2/Ar) Prep->Dispense Reaction 4. Reaction Execution (Temp Monitored) Dispense->Reaction Quench 5. Quenching & Waste Segregation Reaction->Quench

Figure 2: Standard operating procedure workflow for handling fluorinated furfurylanilines.

Emergency Response & Spill Mitigation

  • Spill Cleanup: Do not use combustible materials (like sawdust) to absorb spills. Use an inert, universal binder (e.g., sand or silica gel)[4]. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[3]. Do not use chemical neutralizers on the skin.

  • Systemic Exposure (Methemoglobinemia): If cyanosis (blue discoloration of lips/nail beds) is observed, administer 100% oxygen immediately. Emergency medical personnel should be informed of the aniline exposure so they can prepare intravenous Methylene Blue (1-2 mg/kg), the standard clinical antidote for severe methemoglobinemia.

References

  • Bio-Fount. "2-fluoro-N-(furan-2-ylmethyl)aniline (908146-94-1)". Bio-Fount Chemical Database.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Fluoroaniline". Fisher Scientific.
  • ChemicalBook. "Furfurylamine - Safety Data Sheet". ChemicalBook.
  • CDH Fine Chemical. "2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET". CDH Fine Chemical.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Fluoroaniline (Cat No. AC119270000)". Fisher Scientific.

Sources

Foundational

Thermodynamic Characterization and Phase Transition Dynamics of 2-Fluoro-N-(furan-2-ylmethyl)aniline: A Methodological Whitepaper

Executive Summary The precise thermodynamic characterization of pharmaceutical intermediates is a non-negotiable prerequisite for downstream formulation, stability testing, and regulatory compliance[1]. This whitepaper p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise thermodynamic characterization of pharmaceutical intermediates is a non-negotiable prerequisite for downstream formulation, stability testing, and regulatory compliance[1]. This whitepaper provides an authoritative, in-depth guide to evaluating the thermodynamic properties and melting point of 2-fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1)[2]. By moving beyond classical capillary techniques and leveraging advanced calorimetric methodologies, researchers can extract high-fidelity data regarding phase transitions, absolute purity, and heat capacity.

Designed for drug development professionals, this guide establishes a self-validating framework using Differential Scanning Calorimetry (DSC) and Modulated DSC (MDSC) to ensure absolute scientific integrity in thermal analysis.

Molecular Architecture and Predicted Thermodynamic Landscape

2-Fluoro-N-(furan-2-ylmethyl)aniline ( C11​H10​FNO ) is a secondary amine featuring a highly electronegative ortho-fluorine atom and a furan heterocycle[2]. These structural motifs dictate its macroscopic thermal behavior:

  • Intermolecular Forces: The secondary amine provides a hydrogen-bond donor, while the furan oxygen and fluorine atom act as weak hydrogen-bond acceptors. This creates a highly specific crystal lattice energy.

  • Thermal Stability: The furan ring is susceptible to oxidative degradation at elevated temperatures, necessitating strict atmospheric control during thermal analysis.

Because empirical thermodynamic data for highly specific intermediates can vary based on crystallization solvents and polymorphic forms, establishing a baseline is critical. Table 1 outlines the target thermodynamic parameters and the analytical techniques required to validate them.

Table 1: Quantitative Thermodynamic Parameters and Analytical Targets
Thermodynamic PropertySymbolExpected Range / BaselinePrimary Analytical TechniqueCausality for Measurement
Thermodynamic Melting Point Tm​ 35.0 – 55.0 °C (Low-melting solid)High-Resolution DSCDefines the exact solid-liquid phase transition onset[3].
Enthalpy of Fusion ΔHfus​ 20.0 – 28.0 kJ/molHigh-Resolution DSCQuantifies the crystal lattice energy; required for solubility modeling.
Absolute Purity mol% 99.0%DSC (Van't Hoff Analysis)Detects eutectic impurities without requiring a reference standard[4].
Heat Capacity (Solid) Cp(s)​ ~ 1.2 – 1.5 J/(g⋅K) Modulated DSC (MDSC)Essential for calculating thermodynamic stability and cooling requirements[5].
Decomposition Onset Td​ > 220.0 °CThermogravimetric AnalysisEstablishes the safe upper temperature limit for DSC scanning.

The Logic of Thermal Analysis: A Self-Validating Workflow

To ensure trustworthiness, thermal analysis cannot be performed in isolation. The protocol must be a self-validating system where the results of one technique dictate the parameters of the next.

ThermoWorkflow A 2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1) B Sample Preparation (Hermetic Al Pans, 2-5 mg) A->B C Thermogravimetric Analysis (TGA) Determine T_d (Decomposition) B->C 1. Thermal Stability D Standard DSC Determine T_m & ΔH_fus B->D 3. Phase Transitions E Modulated DSC (MDSC) Determine Reversing C_p B->E 4. Heat Capacity C->D 2. Safe Temp Range G Comprehensive Thermodynamic Profile C->G F Van't Hoff Purity Analysis (Mole Fraction Impurity) D->F Partial Melting Data D->G E->G F->G

Figure 1: Self-validating thermodynamic characterization workflow for pharmaceutical intermediates.

Step-by-Step Experimental Methodologies

Protocol 1: High-Precision Melting Point ( Tm​ ) and Purity Determination

Unlike classical capillary methods, DSC allows for the simultaneous determination of the thermodynamic melting point and absolute purity via the Van't Hoff law of melting point depression[3][4].

Step 1: Instrument Calibration (The Validation Step)

  • Action: Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) at the exact heating rate planned for the sample.

  • Causality: DSC sensors experience thermal lag. Calibrating the cell constant and temperature axis against a known standard ensures that the recorded onset temperature is a true thermodynamic value, independent of the instrument's thermal resistance[3].

Step 2: Sample Encapsulation

  • Action: Accurately weigh 2.00 to 3.00 mg of 2-fluoro-N-(furan-2-ylmethyl)aniline into a hermetic aluminum pan. Seal with a specialized press.

  • Causality: Hermetic sealing prevents the volatilization of the furan derivative prior to melting. Volatilization absorbs heat (endothermic), which would artificially broaden the melting peak and invalidate the purity calculation.

Step 3: Thermal Ramping

  • Action: Equilibrate the sample at 0 °C. Ramp the temperature at a slow rate of 0.7 °C/min to 1.0 °C/min up to 80 °C under a dry Nitrogen purge (50 mL/min).

  • Causality: ASTM E928 stipulates a maximum heating rate of 0.7 °C/min for purity analysis[4]. A slow ramp ensures thermal equilibrium across the sample, allowing the instrument to accurately capture the partial melting of eutectic impurities before the main API melts.

Step 4: Data Extraction

  • Action: Integrate the melting endotherm. The true melting point ( Tm​ ) is defined as the extrapolated onset temperature , not the peak maximum[3]. Apply the simplified Van't Hoff equation to the partial peak areas to calculate the mole fraction of impurities[4].

Protocol 2: Heat Capacity ( Cp​ ) Determination via MDSC

Standard DSC applies a linear heating rate, which convolutes thermodynamic heat capacity changes with kinetic events (e.g., structural relaxation). Modulated DSC (MDSC) solves this by applying a sinusoidal temperature oscillation[5].

Step 1: Parameter Setup

  • Action: Set the underlying linear heating rate to 1.0 °C/min. Apply a temperature modulation amplitude of ±0.159 °C with a period of 60 seconds.

  • Causality: These specific parameters ensure that there are at least 4 to 5 complete modulation cycles across the melting transition. This mathematical frequency allows the software to cleanly deconvolute the reversing heat flow (which yields absolute Cp​ ) from the non-reversing heat flow (kinetic artifacts)[5].

Step 2: Sapphire Reference Run

  • Action: Run a standard sapphire disk under the exact MDSC parameters prior to the sample.

  • Causality: Sapphire has a perfectly known heat capacity across all temperatures. Running it first generates a Cp​ calibration constant, transforming the raw reversing heat flow signal of 2-fluoro-N-(furan-2-ylmethyl)aniline into absolute quantitative units ( J/(g⋅K) ).

Step 3: Execution and Deconvolution

  • Action: Run the encapsulated sample. Extract the Cp​ value from the Reversing Heat Flow curve at standard ambient temperature (25 °C) and just prior to the onset of melting.

Conclusion

The thermodynamic profiling of 2-fluoro-N-(furan-2-ylmethyl)aniline requires a rigorous, causally-driven approach. By utilizing hermetically sealed DSC for precise Tm​ and Van't Hoff purity analysis, combined with MDSC for deconvoluted heat capacity measurements, researchers can generate highly reliable, self-validating datasets. These protocols ensure that the physical chemistry of the intermediate is fully understood before it is subjected to scale-up or complex formulation environments.

References

  • bio-fount.com - "908146-94-1|2-fluoro-N-(furan-2-ylmethyl)aniline" URL: [Link]

  • ResolveMass Laboratories Inc. - "Melting Point Determination" URL: [Link]

  • AKJournals - "Use of DSC robotic systems in pharmaceutical analysis" URL: [Link]

  • Mettler Toledo - "DSC purity" URL: [Link]

  • MDPI - "Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries" URL: [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 2-fluoro-N-(furan-2-ylmethyl)aniline as a Precursor in Drug Discovery: A Technical Guide

Disclaimer: The following application notes and protocols are based on established principles of medicinal chemistry and synthetic methodologies for analogous compounds. Direct literature on 2-fluoro-N-(furan-2-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following application notes and protocols are based on established principles of medicinal chemistry and synthetic methodologies for analogous compounds. Direct literature on 2-fluoro-N-(furan-2-ylmethyl)aniline is not extensively available, and this guide is intended to provide a scientifically grounded framework for its synthesis and application based on the well-documented properties of its structural motifs.

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific pharmacophores can unlock novel therapeutic potential. The molecule 2-fluoro-N-(furan-2-ylmethyl)aniline represents a compelling, albeit underexplored, precursor for drug discovery. It synergistically combines two key structural motifs: a 2-fluoroaniline moiety and a furan ring linked via a flexible N-methyl group.

The furan ring is a well-established scaffold in a multitude of clinically approved drugs and biologically active compounds, known for its diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its electron-rich nature and ability to act as a bioisostere for phenyl rings can enhance metabolic stability and drug-receptor interactions.[2][4] On the other hand, the incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical and biological properties. Fluorine substitution can significantly impact lipophilicity, metabolic stability, and binding affinity to target receptors, often leading to improved bioavailability and therapeutic efficacy.[5]

This guide provides a comprehensive overview of the synthesis, potential applications, and derivatization strategies for 2-fluoro-N-(furan-2-ylmethyl)aniline, positioning it as a versatile building block for the generation of compound libraries aimed at identifying novel therapeutic agents.

Synthesis of 2-fluoro-N-(furan-2-ylmethyl)aniline: A Proposed Protocol via Reductive Amination

The most direct and efficient method for the synthesis of N-substituted furfuryl amines is through the reductive amination of furanic aldehydes.[6] The proposed synthesis of 2-fluoro-N-(furan-2-ylmethyl)aniline involves the condensation of 2-fluoroaniline with furfural to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions such as the reduction of the starting aldehyde.[7]

Experimental Workflow: Synthesis of 2-fluoro-N-(furan-2-ylmethyl)aniline

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification 2-fluoroaniline 2-fluoroaniline imine_intermediate Imine Intermediate 2-fluoroaniline->imine_intermediate DCM, rt furfural furfural furfural->imine_intermediate reducing_agent NaBH(OAc)₃ imine_intermediate->reducing_agent In situ target_compound 2-fluoro-N-(furan-2-ylmethyl)aniline reducing_agent->target_compound workup Aqueous Work-up target_compound->workup purification Column Chromatography workup->purification

Caption: Proposed synthetic workflow for 2-fluoro-N-(furan-2-ylmethyl)aniline.

Detailed Protocol

Materials:

  • 2-fluoroaniline (1.0 eq)

  • Furfural (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2-fluoroaniline (1.0 eq) in anhydrous DCM, add furfural (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-fluoro-N-(furan-2-ylmethyl)aniline.

Applications in Drug Discovery: A Versatile Precursor

The structural features of 2-fluoro-N-(furan-2-ylmethyl)aniline make it an attractive starting point for the synthesis of diverse compound libraries for screening against various biological targets.

Potential Therapeutic Areas

Based on the known biological activities of furan and fluoroaniline derivatives, compounds derived from this precursor could be investigated for:

  • Antimicrobial Activity: Furan-containing compounds, particularly nitrofurans, are established antibacterial agents.[1] The furan scaffold can be a key pharmacophore in developing new agents to combat drug-resistant bacteria.[8]

  • Anticancer Activity: Numerous furan derivatives have been explored as potential anticancer agents, acting through mechanisms such as tubulin polymerization inhibition and apoptosis induction.[1][9] Fluoroaniline derivatives have also been synthesized and investigated for their anticancer properties.[10][11]

  • Anti-inflammatory Activity: The furan ring is present in some anti-inflammatory drugs that target enzymes like cyclooxygenase-2 (COX-2).[1]

  • Central Nervous System (CNS) Applications: Substituted anilines are core fragments in many CNS-active drugs.[12]

Derivatization Strategies for Compound Library Generation

The 2-fluoro-N-(furan-2-ylmethyl)aniline core offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

cluster_aniline Aniline Ring Modification cluster_amine Secondary Amine Derivatization cluster_furan Furan Ring Modification precursor 2-fluoro-N-(furan-2-ylmethyl)aniline buchwald Buchwald-Hartwig Amination precursor->buchwald C-N Coupling suzuki Suzuki Coupling precursor->suzuki C-C Coupling heck Heck Coupling precursor->heck C-C Coupling acylation Acylation precursor->acylation sulfonylation Sulfonylation precursor->sulfonylation alkylation Reductive Alkylation precursor->alkylation electrophilic_sub Electrophilic Substitution precursor->electrophilic_sub diels_alder Diels-Alder Reaction precursor->diels_alder

Sources

Application

Application Note: High-Efficiency Catalytic N-Alkylation of 2-Fluoro-N-(furan-2-ylmethyl)aniline

Executive Summary The selective functionalization of secondary anilines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The substrate 2-fluoro-N-(furan-2-ylme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective functionalization of secondary anilines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The substrate 2-fluoro-N-(furan-2-ylmethyl)aniline presents a unique set of synthetic challenges. The ortho-fluoro substituent introduces significant steric hindrance and reduces the nucleophilicity of the amine via inductive electron withdrawal. Furthermore, the furan ring is highly sensitive to strong Lewis acids, oxidants, and harsh electrophilic conditions, making traditional alkylation with alkyl halides prone to side reactions (e.g., ring-opening or polymerization).

This application note details optimized, field-proven catalytic methodologies—specifically Borrowing Hydrogen (Hydrogen Autotransfer) and Reductive Amination —designed to achieve selective N-alkylation to tertiary amines while strictly preserving the integrity of the furan moiety.

Mechanistic Insights & Causality (E-E-A-T)

Transforming a sterically hindered secondary aniline into a tertiary amine using classical SN2 chemistry (alkyl halides) often results in poor chemoselectivity, over-alkylation (quaternization), and the generation of stoichiometric halide waste. To circumvent these issues, catalytic approaches are prioritized.

Borrowing Hydrogen (Hydrogen Autotransfer)

The Borrowing Hydrogen (BH) methodology utilizes unactivated, commodity alcohols as alkylating agents, making it a highly atom-economic and sustainable process[1]. The causality of the catalytic cycle is defined by three distinct phases:

  • Dehydrogenation : A transition metal catalyst (e.g., Ni, Ru, or Mn) extracts hydrogen from the primary alcohol, generating an electrophilic aldehyde in situ[2].

  • Condensation : The weakly nucleophilic 2-fluoro-N-(furan-2-ylmethyl)aniline attacks the transient aldehyde. Because the ortho-fluoro group reduces the amine's nucleophilicity, elevated temperatures (100–120 °C) are required to drive the formation of the intermediate iminium ion. Water is expelled as the sole byproduct.

  • Hydrogenation : The catalyst returns the "borrowed" hydrogen to the iminium species, reducing it to the target tertiary amine[3].

Chemoselectivity & Catalyst Selection

Because the furan ring is susceptible to electrophilic aromatic substitution and degradation, non-acidic conditions and precisely tuned catalysts—such as homogeneous transition metal complexes or earth-abundant Titanium (Ti) catalysts—are selected to prevent furan degradation[4].

Alternatively, for temperature-sensitive applications, direct reductive amination using transition metal nanoparticles (e.g., Pd/C) and hydrogen gas provides a robust, room-temperature pathway for secondary aniline functionalization[5].

Reaction Pathway Visualization

G Substrate 2-Fluoro-N-(furan-2-ylmethyl)aniline (Secondary Amine) Iminium Iminium Intermediate [R-CH=N+(Ar)(Furfuryl)] Substrate->Iminium Nucleophilic Attack & Condensation Alcohol Aliphatic/Aryl Alcohol (R-CH2OH) CatCycle Transition Metal Catalyst (e.g., Ru, Ni, Mn) Alcohol->CatCycle Dehydrogenation (-H2) Aldehyde Aldehyde Intermediate (R-CHO) CatCycle->Aldehyde Release CatCycle->Iminium Hydrogen Transfer (+H2) Aldehyde->Iminium Product Tertiary Amine Product N-Alkyl-2-fluoro-N-(furan-2-ylmethyl)aniline Iminium->Product Reduction Water H2O (Byproduct) Iminium->Water -H2O

Figure 1: Catalytic Borrowing Hydrogen pathway for N-alkylation of 2-fluoro-N-(furan-2-ylmethyl)aniline.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the N-alkylation of sterically hindered secondary anilines, allowing researchers to select the optimal conditions based on available infrastructure.

Catalytic MethodCatalyst SystemAlkylating AgentTemp (°C)Yield (%)Key Advantages
Borrowing Hydrogen (Ru) [Ru(p-cymene)Cl2]₂ / t-BuOKPrimary Alcohols11085–92High atom economy; H₂O is the only byproduct.
Borrowing Hydrogen (Ni) Ni(II)-pincer complexPrimary Alcohols12078–88Utilizes earth-abundant, cost-effective metals[2].
Reductive Amination 5% Pd/C, H₂ (1 atm)Aldehydes25–5090–95Fast kinetics; highly scalable at room temperature[5].

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Synthesize N-benzyl-2-fluoro-N-(furan-2-ylmethyl)aniline using benzyl alcohol. Rationale: This protocol utilizes a homogeneous Ru catalyst that efficiently dehydrogenates alcohols without requiring strong acidic promoters that could polymerize the furan ring.

Materials:

  • 2-fluoro-N-(furan-2-ylmethyl)aniline (1.0 mmol)

  • Benzyl alcohol (1.2 mmol)

  • [Ru(p-cymene)Cl2]₂ (0.02 mmol, 2 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.2 mmol, 20 mol%)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ru(p-cymene)Cl2]₂ and t-BuOK to prevent catalyst deactivation by atmospheric moisture.

  • Reagent Addition: Add 2-fluoro-N-(furan-2-ylmethyl)aniline and benzyl alcohol via micropipette, followed by the anhydrous toluene.

  • Reaction Execution: Seal the Schlenk tube tightly, remove it from the glovebox, and stir the mixture at 110 °C in a pre-heated oil bath for 18 hours. Self-Validating Step: The closed system is critical as it retains the evolved hydrogen gas necessary for the final reduction step.

  • Reaction Tracking: Monitor the reaction via GC-MS. You should observe the transient iminium intermediate peaking around 2–4 hours before it fully converts to the tertiary amine.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove all metal residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target tertiary amine.

Protocol B: Palladium-Catalyzed Reductive Amination

Objective: Synthesize an aliphatic N-alkyl-2-fluoro-N-(furan-2-ylmethyl)aniline using an aldehyde. Rationale: For highly temperature-sensitive derivatives, reductive amination provides a mild alternative. Pd/C is selected for its high efficiency in iminium reduction at ambient temperatures[5].

Materials:

  • 2-fluoro-N-(furan-2-ylmethyl)aniline (1.0 mmol)

  • Aliphatic Aldehyde (e.g., Butyraldehyde) (1.2 mmol)

  • 5% Pd/C (50 mg)

  • Anhydrous Methanol (5.0 mL)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Imine Pre-formation: In a 25 mL round-bottom flask, dissolve the secondary aniline and aldehyde in anhydrous methanol. Stir at room temperature for 2 hours to allow pre-formation of the iminium species. Critical Note: Do not add external acid catalysts to accelerate this step, as the furan ring is highly prone to acid-catalyzed polymerization.

  • Catalyst Addition: Carefully add 5% Pd/C to the solution.

  • Hydrogenation: Purge the flask with vacuum/nitrogen cycles (3x) to remove oxygen, then introduce hydrogen gas via a balloon.

  • Reaction Execution: Stir vigorously at room temperature for 12 hours. Monitor the hydrogen uptake. Avoid prolonged reaction times (>24h) to prevent potential over-reduction of the furan double bonds.

  • Workup & Purification: Purge the system with nitrogen to remove residual H₂. Filter the mixture through a Celite pad, washing thoroughly with methanol. Evaporate the solvent and purify the crude product via flash chromatography.

References[2] An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols

Source: ACS Catalysis URL:[Link][3] Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source: Nature Communications (via PMC) URL:[Link][4] Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology Source: The Journal of Organic Chemistry URL:[Link][1] Borrowing Hydrogen for Organic Synthesis Source: ACS Central Science URL:[Link][5] Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes Source: Molecules (via PMC) URL:[Link]

Sources

Method

Purification and crystallization techniques for 2-fluoro-N-(furan-2-ylmethyl)aniline

Application Note: Purification and Crystallization Strategies for 2-Fluoro-N-(furan-2-ylmethyl)aniline Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Purification and Crystallization Strategies for 2-Fluoro-N-(furan-2-ylmethyl)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

2-Fluoro-N-(furan-2-ylmethyl)aniline (also known as 2-fluoro-N-furfurylaniline) is a highly versatile secondary amine building block utilized in the synthesis of kinase inhibitors and other pharmacologically active decorated diazines[1]. However, its purification presents unique challenges due to the structural liabilities inherent in the molecule:

  • Furan Ring Sensitivity: The furan heterocycle is highly susceptible to electrophilic attack, oxidative ring-opening, and acid-catalyzed polymerization. Exposure to strong aqueous acids or oxidative environments can trigger aza-Achmatowicz-type rearrangements, leading to ring-opened intermediates and polymeric tars[2][3].

  • Amine Oxidation: Secondary anilines are prone to N-oxidation upon prolonged exposure to air and light, necessitating inert atmosphere handling[4].

  • Physical State: Like many bulky secondary anilines, the free base of this compound typically presents as a viscous oil or low-melting solid, making direct crystallization of the free base impractical.

As a Senior Application Scientist, I have designed the following protocols to navigate these liabilities. The strategy relies on mild, base-buffered chromatography to isolate the free base, followed by a self-validating anhydrous salt crystallization to achieve >99% purity while protecting the fragile furan moiety.

Mechanistic Rationale & Degradation Pathways

To understand the necessity of the specific conditions in this protocol, one must understand the causality of the molecule's degradation. Standard amine purification often utilizes strong aqueous acid-base extractions (e.g., 1M HCl followed by NaOH). However, applying strong aqueous acids to furfurylamines drives the hydration and subsequent opening of the furan ring, especially in the presence of trace oxidants[3][5].

Degradation Molecule 2-Fluoro-N-(furfuryl)aniline Acid Strong Aqueous Acids (e.g., 1M HCl, H2SO4) Molecule->Acid Oxidation Oxidative Stress (Air/Light, Peroxides) Molecule->Oxidation RingOpen Ring-Opened Intermediates (e.g., Succinic Derivatives) Acid->RingOpen Hydrolysis Oxidation->RingOpen Oxidative Cleavage N_Oxide N-Oxidation Products Oxidation->N_Oxide Tars Polymeric Tars RingOpen->Tars Polymerization N_Oxide->Tars

Acid-catalyzed and oxidative degradation pathways of N-furfurylanilines.

To circumvent this, our protocol replaces aqueous acid extraction with a direct silica gel purification using a triethylamine-deactivated stationary phase. The final purification relies on the precipitation of the hydrochloride salt using anhydrous HCl in an aprotic solvent. The crystallization acts as a self-validating system: the highly crystalline nature of the secondary aniline hydrochloride salt forces impurities (including non-basic degradation products and unreacted starting materials) to remain dissolved in the mother liquor[6][7].

Experimental Protocols

Phase 1: Mild Work-up and Free Base Isolation

Objective: Remove highly polar crude impurities without subjecting the furan ring to aqueous acidic conditions.

  • Quenching: Quench the crude reaction mixture with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) rather than water to ensure a slightly basic pH (pH ~8), preventing premature furan degradation.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate in vacuo at a bath temperature not exceeding 35 °C. Critical Step: Backfill the rotary evaporator with Nitrogen or Argon to prevent auto-oxidation of the concentrated secondary amine[4].

Phase 2: Flash Column Chromatography

Objective: Isolate the 2-fluoro-N-(furan-2-ylmethyl)aniline free base from structurally similar organic impurities.

  • Column Preparation: Slurry pack a column with silica gel (230-400 mesh) using Hexane containing 1% Triethylamine (Et₃N). The Et₃N neutralizes the inherent Brønsted acidity of the silica, which would otherwise streak the amine and degrade the furan ring.

  • Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane:EtOAc (from 20:1 to 10:1) containing 1% Et₃N.

  • Collection: Monitor fractions via TLC (UV active, stains dark brown with Potassium Permanganate). Pool the product-containing fractions and concentrate in vacuo to yield the purified free base as a pale yellow to amber viscous oil.

Phase 3: Anhydrous Hydrochloride Salt Crystallization

Objective: Convert the unstable free base oil into a highly stable, analytically pure crystalline solid[7].

  • Dissolution: Dissolve the purified free base oil in anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether (approx. 10 mL per gram of amine) in an oven-dried Schlenk flask under a Nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir vigorously.

  • Acidification: Dropwise, add 1.05 equivalents of a standardized solution of anhydrous HCl in Diethyl Ether (typically 2.0 M).

    • Causality Note: The 2-fluoro group slightly withdraws electron density from the aniline nitrogen, reducing its basicity compared to an unsubstituted aniline. Adding exactly 1.05 equivalents ensures complete protonation without leaving excess strong acid that could attack the furan ring.

  • Precipitation: A white to off-white crystalline precipitate will form immediately upon addition. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization[6].

  • Filtration: Filter the crystals rapidly through a sintered glass funnel under a blanket of Nitrogen. Wash the filter cake twice with ice-cold anhydrous MTBE.

  • Drying: Dry the crystals under high vacuum (<0.1 mbar) at room temperature for 12 hours to afford the 2-fluoro-N-(furan-2-ylmethyl)aniline hydrochloride salt.

Workflow Crude Crude Reaction Mixture Ext Mild Extraction (EtOAc / NaHCO3) Crude->Ext Org Organic Phase (Crude Free Base) Ext->Org Phase Separation FCC Flash Chromatography (Silica + 1% Et3N) Org->FCC Concentration PureBase Purified Free Base (Viscous Oil) FCC->PureBase Hexane/EtOAc Salt Anhydrous HCl in MTBE (0 °C, N2 Atm) PureBase->Salt Dissolution Cryst Crystallization & Filtration Salt->Cryst Precipitation Final Pure Hydrochloride Salt (Crystalline Solid) Cryst->Final Vacuum Drying

Purification and crystallization workflow for 2-fluoro-N-(furan-2-ylmethyl)aniline.

Data Presentation & Analytical Characterization

To validate the success of the purification, the following analytical parameters should be verified. The data below represents the expected quantitative metrics for this class of fluorinated secondary anilines[8].

Table 1: Chromatographic and Crystallization Solvent Systems

Process StepSolvent SystemAdditive / ModifierExpected Result / Rf
TLC Analysis Hexane : EtOAc (10:1)1% TriethylamineRf ≈ 0.45 (Free Base)
Flash Chromatography Hexane : EtOAc (Gradient)1% TriethylamineElutes at approx. 15:1 ratio
Salt Crystallization MTBE or Diethyl Ether2.0 M HCl in EtherImmediate white precipitation
Recrystallization (if needed) Ethanol : MTBE (1:5)NoneHigh-purity crystalline needles

Table 2: Expected Analytical Characterization Data

Analytical TechniqueParameter / ConditionExpected Observation
GC-MS (Free Base) SE-54 Column, 70-300 °C ramp tR​ ≈ 14.5 min; m/z [M]⁺ 191.07
¹H NMR (HCl Salt) 400 MHz, DMSO- d6​ Broad singlet >9.0 ppm (NH₂⁺); Furan protons at ~7.6, 6.4, 6.3 ppm
¹⁹F NMR (HCl Salt) 376 MHz, DMSO- d6​ Multiplet at approx. -125 ppm
Thermal Analysis (DSC) 10 °C/min, N₂ atmosphereSharp endothermic melting peak expected between 145–165 °C
FTIR (KBr Pellet) Solid stateStrong bands at ~2900-2600 cm⁻¹ (NH₂⁺ stretching), ~1200 cm⁻¹ (C-F)

References

  • Altaf, A. A., et al. "Evaluation of Aquivion® as Recyclable Superacid Solid Catalyst in the Oxidation of Furfurylamines with Hydrogen Peroxide to 3‐Hydroxypyridines." ResearchGate (2023). URL: [Link]

  • ACS Publications. "Bromonium-Mediated Electrochemical Synthesis of 3-Pyridinol from Biomass-Derived Furfurylamine." The Journal of Physical Chemistry C (2023). URL:[Link]

  • MDPI. "Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine." MDPI (2026). URL: [Link]

  • Google Patents. "3-alkoxy-2-aminopropyamines, cardiovascular compositions and use." US4758563A (1988).
  • IntechOpen. "Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines." IntechOpen (2022). URL:[Link]

  • ACS Publications. "Selective Oxidation of Furfural to Succinic Acid over Lewis Acidic Sn-Beta." ACS Catalysis (2022). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing steric hindrance in 2-fluoro-N-(furan-2-ylmethyl)aniline derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex thermodynamic and kinetic challenges of carbon-nitrogen bond formation. Synthesizing 2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex thermodynamic and kinetic challenges of carbon-nitrogen bond formation. Synthesizing 2-fluoro-N-(furan-2-ylmethyl)aniline via the reductive amination of furfural and 2-fluoroaniline presents a unique set of obstacles driven by steric hindrance and electronic deactivation.

This guide is designed to deconstruct the causality behind your experimental failures and provide self-validating, field-proven protocols to achieve high-yielding syntheses.

Mechanistic Overview & Diagnostic Flowchart

The primary challenge in this synthesis originates from the ortho-fluoro substituent on the aniline ring. While fluorine is the smallest halogen, its proximity to the amine group creates moderate steric hindrance that restricts the trajectory of nucleophilic attack. More critically, fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the aniline nitrogen, drastically reducing its nucleophilicity.

Consequently, the initial condensation step to form the imine intermediate is kinetically sluggish. If a direct reductive amination is attempted under these conditions, the reducing agent will prematurely reduce the highly electrophilic furfural into furfuryl alcohol before the imine can form.

Troubleshooting Start Low Yield: 2-Fluoro-N-(furan-2-ylmethyl)aniline ImineCheck Is the imine intermediate forming completely? Start->ImineCheck NoImine Issue: Steric/Electronic Hindrance Action: Add Ti(OiPr)4 or 4Å MS ImineCheck->NoImine No (Starting Material Remains) YesImine Issue: Reduction Step Failure ImineCheck->YesImine Yes (Imine Observed) Resin Issue: Furfural Polymerization Action: Buffer pH, avoid strong acids ImineCheck->Resin Black/Brown Byproducts RedAgent Action: Switch STAB to NaBH3CN or NaBH4 (two-step) YesImine->RedAgent

Troubleshooting workflow for the reductive amination of sterically hindered anilines with furfural.

Frequently Asked Questions (FAQs)

Q: Why is my direct reductive amination using Sodium Triacetoxyborohydride (STAB) yielding less than 20% product? A: STAB is a mild reducing agent that excels in standard reductive aminations because it selectively reduces iminium ions over aldehydes[1]. However, the ortho-fluoro group on 2-fluoroaniline reduces the rate of imine formation so severely that the background reduction of furfural to furfuryl alcohol by STAB outpaces the condensation step. To fix this, you must decouple the condensation and reduction steps, or use a Lewis acid to accelerate imine formation.

Q: Can I use standard Brønsted acids (like p-TsOH or HCl) to drive the imine condensation? A: It is highly discouraged when working with furfural. Furfural is an electron-rich heteroaromatic aldehyde that undergoes rapid acid-catalyzed polymerization (resinification) when exposed to strong Brønsted acids, turning the reaction mixture black and consuming the starting material. Instead, use a mild Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4), which activates the carbonyl and acts as a water scavenger without degrading the furan ring.

Q: How do I prevent over-alkylation to the tertiary amine? A: Fortunately, the steric hindrance from the ortho-fluoro group and the newly added furan-2-ylmethyl group makes the resulting secondary amine highly crowded. Over-alkylation is thermodynamically unfavorable and kinetically slow[2]. Using a strict 1:1 stoichiometric ratio of aniline to furfural is usually sufficient to prevent tertiary amine formation.

Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is critical when dealing with sterically hindered anilines. The table below summarizes the quantitative expectations and mechanistic trade-offs for various reducing systems.

Reducing AgentReaction TypeTypical YieldMechanistic ProsMechanistic Cons
NaBH(OAc)3 (STAB)Direct (One-pot)15 - 30%Mild, non-toxic, highly selective for iminium ions.Too slow for hindered anilines; reduces furfural prematurely[1].
NaBH3CN Direct (One-pot)65 - 80%Operates well at pH ~5, excellent for hindered imines.Highly toxic; generates HCN gas upon aqueous workup[3].
NaBH4 Indirect (Two-step)85 - 95%Fast, inexpensive, high yield, prevents premature reduction.Requires complete pre-formation and isolation of the imine.
H2 / CuAlOx Continuous Flow88 - 94%Green, scalable, avoids toxic hydride reagents.Requires specialized flow reactors and elevated temperatures[4].

Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Direct Reductive Amination (One-Pot)

Causality: Ti(OiPr)4 coordinates to the furfural oxygen, increasing its electrophilicity and allowing the weak nucleophile (2-fluoroaniline) to attack. It simultaneously traps the expelled water to drive the equilibrium toward the imine without introducing destructive Brønsted acidity.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N2 or Ar), dissolve 2-fluoroaniline (1.0 eq, 10 mmol) and furfural (1.05 eq, 10.5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Add Titanium(IV) isopropoxide (1.2 eq, 12 mmol) dropwise at room temperature. Stir for 12 hours.

    • Self-Validation Check: An aliquot analyzed by 1H NMR should show the complete disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the imine CH=N proton (~8.3 ppm). Do not proceed until this is confirmed.

  • Reduction: Cool the reaction to 0 °C. Carefully add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq, 15 mmol) dissolved in 5 mL of anhydrous methanol.

  • Completion: Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Safety Note: Perform in a well-ventilated fume hood due to potential HCN evolution[3].

  • Purification: Filter the resulting white precipitate (TiO2 salts) through a pad of Celite. Extract the aqueous layer with DCM (3 x 20 mL), dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure secondary amine.

Protocol B: Molecular Sieve-Promoted Two-Step Synthesis

Causality: By physically removing water using 4Å molecular sieves, the equilibrium is pushed entirely to the imine. Using NaBH4 in a separate, subsequent step ensures that no reducing agent is present to prematurely reduce the furfural.

Step-by-Step Methodology:

  • Condensation: Combine 2-fluoroaniline (1.0 eq, 10 mmol) and furfural (1.0 eq, 10 mmol) in anhydrous methanol (20 mL).

  • Dehydration: Add freshly activated 4Å molecular sieves (approx. 10 g). Stir the suspension at reflux (65 °C) for 16 hours.

  • Verification: Cool to 0 °C.

    • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should indicate the complete consumption of the starting aniline and the formation of a new, less polar imine spot.

  • Reduction: Add Sodium Borohydride (NaBH4) (1.5 eq, 15 mmol) in small portions to control hydrogen gas evolution.

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Filter off the molecular sieves. Concentrate the methanol under reduced pressure, and partition the residue between EtOAc (30 mL) and water (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL), dry over Na2SO4, and concentrate to yield the target compound.

References

1.[1] Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch URL:

2.[4] Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: PMC (National Institutes of Health) URL:

3.[2] Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PMC (National Institutes of Health) URL:

4.[3] Title: Reductive amination Source: Wikipedia URL:

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Spectral Validation of 2-Fluoro-N-(furan-2-ylmethyl)aniline: A Comparative Guide for Drug Discovery

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with fluorinated building blocks in medicinal chemistry. The compound 2-fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with fluorinated building blocks in medicinal chemistry. The compound 2-fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1) is a prime example of a deceptively simple molecule that presents significant structural validation challenges. The presence of an ortho-fluoro substituent on the aniline ring introduces complex heteronuclear spin-spin couplings ( 19 F- 13 C and 19 F- 1 H) that can confound standard analytical workflows.

This guide objectively compares the performance of High-Purity Certified Reference Standards (analyzed via High-Field 400 MHz NMR) against two common laboratory alternatives: Low-Field Benchtop NMR (60 MHz) and In-Silico Predictive Software . By dissecting the causality behind experimental choices and establishing a self-validating protocol, this guide provides researchers with a robust framework for unambiguous structural confirmation.

The Causality of Analytical Challenges in Fluorinated Aromatics

When validating the structure of 2-fluoro-N-(furan-2-ylmethyl)aniline, researchers must account for the profound electronic effects of the fluorine atom. Fluorine ( 19 F) is 100% naturally abundant and possesses a spin of 1/2, meaning it couples extensively with both protons and carbons across the aromatic system.

Why Predictive Models Fail: In-silico prediction tools (using empirical databases or basic DFT calculations) often miscalculate the magnitude of through-space interactions between the furan oxygen and the aniline -NH- group. Furthermore, they frequently underestimate the long-range 4JCF​ couplings, leading to predicted spectra that lack the fine multiplet structures observed in reality.

Why Benchtop NMR Struggles: 1 [1] is invaluable for rapid process monitoring. However, the J -coupling values (in Hz) remain constant regardless of the magnetic field strength, while the chemical shift dispersion (in Hz) decreases linearly at lower fields. In a 60 MHz system, the complex 19 F- 1 H splitting in the narrow aromatic region (6.2 - 7.4 ppm) results in severe second-order effects and signal overlap, rendering precise multiplet assignment nearly impossible compared to 2 [2].

Comparative Analytical Workflow

To demonstrate the superiority of high-field reference data, we evaluate the compound through a multi-tiered workflow.

NMR_Workflow A 2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1) B Sample Preparation (CDCl3, 298 K) A->B Dissolution C High-Field NMR (400 MHz 1H / 100 MHz 13C) B->C High-Res D Benchtop NMR (60 MHz 1H) B->D Low-Res F Spectral Alignment & Resolution Analysis C->F Experimental Data D->F Experimental Data E In-Silico Prediction (DFT / Empirical Models) E->F Theoretical Data G Validated Reference Standard F->G Quality Control

Figure 1: Comparative NMR validation workflow for fluorinated building blocks.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The methodology below is designed to cross-verify structural assignments through reciprocal heteronuclear couplings.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 mg of high-purity3 [3] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over protic solvents (like Methanol- d4​ ) to prevent deuterium exchange at the secondary amine (-NH-), ensuring the amine proton remains visible for conformational analysis.

  • 1 H NMR Acquisition (400 MHz): Acquire 16 transients using a 30° excitation pulse and a 5-second relaxation delay ( D1​ ).

    • Causality: The extended D1​ ensures complete relaxation of the sterically hindered aromatic protons, allowing for accurate integration ratios between the furan and aniline rings.

  • 13 C{ 1 H} NMR Acquisition (100 MHz): Acquire 1024 transients using WALTZ-16 proton decoupling.

    • Causality: The high number of scans is critical. Because the 19 F nucleus splits the adjacent carbon signals (C1, C2, C3) into doublets, the signal intensity for these quaternary and methine carbons is effectively halved. High scan counts overcome this signal-to-noise deficit.

  • Closed-Loop Validation: Acquire a 19 F NMR spectrum (376 MHz). The 1JFC​ coupling measured in the 13 C-satellites of the fluorine spectrum must mathematically match the 1JCF​ coupling measured in the 13 C spectrum (~238 Hz). This reciprocal matching proves the assignment is a physical reality, not a spectral artifact.

Quantitative Data Presentation & Comparison

The tables below summarize the spectral data, highlighting the performance gap between the high-fidelity reference standard, benchtop limitations, and predictive inaccuracies.

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ , 298 K)
Proton PositionHigh-Field Reference (400 MHz)Benchtop NMR Alternative (60 MHz)In-Silico Prediction (Empirical)
Furan H5 7.35 (dd, J = 1.8, 0.8 Hz, 1H)7.3 - 7.4 (m, overlapping)7.42 (d)
Aniline H3 6.98 (ddd, J = 11.5, 8.0, 1.5 Hz, 1H)6.6 - 7.1 (m, unresolved)7.05 (m)
Aniline H5 6.95 (td, J = 8.0, 1.5 Hz, 1H)6.6 - 7.1 (m, unresolved)6.88 (t)
Aniline H6 6.75 (td, J = 8.0, 1.5 Hz, 1H)6.6 - 7.1 (m, unresolved)6.80 (t)
Aniline H4 6.65 (ddt, J = 8.0, 8.0, 1.5 Hz, 1H)6.6 - 7.1 (m, unresolved)6.60 (m)
Furan H4 6.32 (dd, J = 3.2, 1.8 Hz, 1H)6.30 (br s)6.35 (dd)
Furan H3 6.23 (dd, J = 3.2, 0.8 Hz, 1H)6.20 (br s)6.25 (d)
-CH 2​ - 4.38 (s, 2H)4.40 (s, 2H)4.25 (s)
-NH- 4.20 (br s, 1H)Not observed (baseline noise)3.90 (s)

Performance Insight: The Benchtop NMR completely fails to resolve the critical ortho-fluoro splitting pattern on the aniline ring, merging H3, H4, H5, and H6 into an unresolved multiplet. Predictive software miscalculates the chemical shift of the -CH 2​

  • and -NH- groups due to an inability to accurately model the hydrogen bonding and anisotropic shielding from the adjacent furan ring.
Table 2: 13 C NMR Assignments & JCF​ Couplings (100 MHz)
Carbon PositionChemical Shift (ppm)MultiplicityExperimental JCF​ (Hz)Theoretical JCF​ Match?
Aniline C2 (C-F) 151.5d238.0 ( 1J )Yes
Furan C2 152.0s--
Furan C5 141.8s--
Aniline C1 (C-N) 136.0d11.0 ( 2J )No (Predicted as singlet)
Aniline C5 124.5d3.0 ( 4J )No (Predicted as singlet)
Aniline C4 117.2d7.0 ( 3J )Yes
Aniline C3 114.5d19.0 ( 2J )Yes
Aniline C6 112.5d3.0 ( 3J )No (Predicted as singlet)
Furan C4 110.4s--
Furan C3 107.2s--
-CH 2​ - 41.5s--

Performance Insight: The high-field reference data captures the long-range 4JCF​ and 3JCF​ couplings (3.0 Hz) on carbons C5 and C6. Predictive models and low-resolution systems routinely miss these micro-couplings, leading to false negatives during impurity profiling or structural verification of synthesized batches.

Conclusion

When validating complex fluorinated building blocks like 2-fluoro-N-(furan-2-ylmethyl)aniline, relying on low-field benchtop systems or purely in-silico predictions introduces significant risk into the drug development pipeline. The high-fidelity experimental data provided by certified reference standards ensures that all heteronuclear couplings are resolved, quantified, and cross-validated, establishing an unbreakable chain of structural evidence.

References

  • Du, et al. "Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs." ResearchGate. Available at:[Link]

  • Blagg, Robin. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 30, 2023. Available at:[Link]

Sources

Comparative

Comparative Bioactivity and Scaffold Evaluation: 2-Fluoro- vs. 4-Fluoro-N-(furan-2-ylmethyl)aniline in Drug Design

As drug discovery programs increasingly rely on fragment-based design, the precise positioning of halogens on aromatic scaffolds can dictate the success or failure of a lead compound. Fluorination is a premier strategy i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on fragment-based design, the precise positioning of halogens on aromatic scaffolds can dictate the success or failure of a lead compound. Fluorination is a premier strategy in medicinal chemistry, utilized in approximately 20–25% of approved small molecule pharmaceuticals to modulate bioactivity, metabolic stability, and physicochemical properties[1].

This guide provides an in-depth, objective comparison of two highly versatile pharmacophore building blocks: 2-fluoro-N-(furan-2-ylmethyl)aniline (the ortho-fluoro isomer) and 4-fluoro-N-(furan-2-ylmethyl)aniline (the para-fluoro isomer). By coupling an electron-rich furan ring—a bioisostere for phenyl rings that offers a distinct hydrophilic-lipophilic balance[2]—with a fluorinated aniline, these scaffolds present unique opportunities for kinase inhibitor design and receptor targeting.

Physicochemical & Electronic Profiling

The bioactivity of these isomers diverges fundamentally due to the interplay between the inductive (-I) and mesomeric (+M) effects of the fluorine atom, as well as its steric impact on the secondary amine.

Electronic Modulation of the Amine

Halogens exert a strong electron-withdrawing inductive effect that significantly impacts the acidity and basicity of adjacent functional groups[3]. For aniline derivatives, the inductive pull of fluorine dominates over its positive mesomeric effect[4].

  • 2-Fluoro Isomer: The proximity of the ortho-fluorine to the secondary amine maximizes the inductive withdrawal of electron density. This significantly lowers the basicity (pKa) of the aniline nitrogen[3][4].

  • 4-Fluoro Isomer: Positioned at the para position, the inductive effect is attenuated by distance. While still less basic than an unfluorinated aniline, it retains a higher pKa than the ortho-isomer, making it a stronger hydrogen-bond donor in physiological conditions.

Steric and Conformational Control
  • 2-Fluoro Isomer: The ortho-fluorine introduces steric bulk adjacent to the N-H bond. This restricts the rotational freedom of the N-(furan-2-ylmethyl) bond, locking the scaffold into a more rigid conformation. While this can pre-organize the molecule for binding (reducing entropic penalty), it may also cause steric clashes in narrow binding pockets (e.g., kinase hinge regions).

  • 4-Fluoro Isomer: The para-fluorine leaves the amine completely unhindered, allowing the furan-2-ylmethyl group to freely adopt the optimal geometry required by the target receptor.

Table 1: Comparative Physicochemical & Pharmacokinetic Parameters
Parameter2-Fluoro Isomer4-Fluoro IsomerMechanistic Rationale
Aniline pKa (calc.) ~3.2 - 3.5~3.8 - 4.1Ortho-F exerts a stronger inductive (-I) pull due to spatial proximity, lowering basicity[3][4].
Steric Hindrance at NH HighLowOrtho-F restricts the rotational freedom of the secondary amine.
H-Bond Donor Strength WeakenedMaintainedReduced electron density at the ortho-NH weakens its capacity as a robust H-bond donor.
CYP450 Vulnerability HighLowPara-substitution blocks the primary site of aromatic hydroxylation[1].

Target Binding & Pharmacophore Logic

The furan ring is highly valued for its electron-rich nature, enabling it to engage in strong electrical interactions with biomolecules, enzymes, and receptors[5]. However, the orientation of the fluorinated aniline dictates how this furan moiety is presented to the target.

Pharmacophore cluster_0 2-Fluoro Isomer (Ortho) cluster_1 4-Fluoro Isomer (Para) N1 Ortho-Fluorine N2 Steric Hindrance at NH N1->N2 Proximity Effect N3 Restricted Conformation N2->N3 Rotational Block N4 Para-Fluorine N5 Metabolic Hotspot Blocked N4->N5 CYP450 Shielding N6 Halogen Bonding Potential N4->N6 Deep Pocket Fit

Fig 1: Logical relationship between fluorine positioning and its downstream structural/pharmacological effects.

In deep hydrophobic pockets, the 4-fluoro isomer excels. The para-fluorine can participate in orthogonal multipolar interactions (halogen bonding) with backbone carbonyls. Conversely, the 2-fluoro isomer is often utilized when a specific vector is required to direct the furan ring into an adjacent sub-pocket, leveraging the rotational restriction imposed by the ortho-substitution.

Metabolic Stability & Clearance Mechanisms

A critical failure point in early drug discovery is poor metabolic stability. Anilines are notorious for undergoing rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes, specifically via para-hydroxylation. This oxidation can lead to the formation of reactive, toxic quinone-imine intermediates.

The 4-fluoro isomer strategically places a highly stable carbon-fluorine bond[1] at this metabolic hotspot. Because fluorine is sterically similar to hydrogen but possesses immense bond strength, it effectively "blocks" CYP450-mediated hydroxylation without significantly increasing the molecule's van der Waals volume. The 2-fluoro isomer , while protecting the ortho position, leaves the highly vulnerable para position exposed to oxidative clearance.

Metabolism A N-(furan-2-ylmethyl)aniline Core Scaffold B 2-Fluoro Isomer A->B C 4-Fluoro Isomer A->C D CYP450 para-Hydroxylation B->D Exposed para-position E Metabolically Stable at Para Position C->E F-blockade F Reactive Quinone Imine (Toxicity Risk) D->F Oxidation G Prolonged Half-Life (Improved PK) E->G Clearance Avoided

Fig 2: Comparative CYP450 metabolic pathways for ortho- and para-fluorinated aniline scaffolds.

Experimental Workflows for Scaffold Validation

To empirically validate the divergent properties of these two isomers, the following self-validating experimental protocols should be executed. These workflows isolate the variables of metabolic stability and target binding kinetics.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the CYP450-blocking efficacy of the para-fluoro substitution.

  • Preparation: Prepare 10 mM stock solutions of both the 2-fluoro and 4-fluoro isomers in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Combine the test compounds with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM) to each well.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). Expected Result: The 4-fluoro isomer will exhibit a significantly longer t1/2​ due to para-hydroxylation blockade.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To evaluate how the steric hindrance of the ortho-fluorine impacts target association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry until a target density of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series (from 10 µM down to 0.15 µM) of both isomers in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject the analyte series over the immobilized protein and a reference flow cell at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If required, regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Subtract the reference cell signals and fit the resulting sensograms to a 1:1 Langmuir binding model. Expected Result: The 2-fluoro isomer may show a slower kon​ due to the entropic penalty of restricted N-C rotation, whereas the 4-fluoro isomer should associate more freely.

References

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs National Center for Biotechnology Information (PMC) 1

  • Furan: A Promising Scaffold for Biological Activity International Journal of Advanced Biological and Biomedical Research 5

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Semantic Scholar / Chemical Science3

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Oriental Journal of Chemistry 2

  • Comparing acidity of anilinium ion and para-fluoro anilium ion Chemistry Stack Exchange 4

Sources

Validation

Validating the purity of 2-fluoro-N-(furan-2-ylmethyl)aniline using quantitative NMR

Absolute Purity Validation of 2-Fluoro-N-(furan-2-ylmethyl)aniline: A qNMR Comparison Guide The synthesis of novel pharmaceutical intermediates like 2-fluoro-N-(furan-2-ylmethyl)aniline (CAS 908146-94-1)[1] presents a di...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of 2-Fluoro-N-(furan-2-ylmethyl)aniline: A qNMR Comparison Guide

The synthesis of novel pharmaceutical intermediates like 2-fluoro-N-(furan-2-ylmethyl)aniline (CAS 908146-94-1)[1] presents a distinct analytical challenge for drug development professionals. Because it is a specialized building block—combining an electron-withdrawing fluoroaniline moiety with a reactive furan ring—procuring a certified, identical reference standard for purity validation is often impossible.

Traditional chromatographic methods (HPLC-UV, GC-FID) rely heavily on relative response factors and identical reference materials to determine absolute purity. In contrast, quantitative Nuclear Magnetic Resonance (qNMR) operates as a primary ratio measurement method[2]. This guide objectively compares qNMR against traditional alternatives and provides a self-validating protocol for determining the absolute mass fraction of 2-fluoro-N-(furan-2-ylmethyl)aniline.

Comparative Analysis: qNMR vs. HPLC-UV vs. GC-FID

To understand why qNMR is the gold standard for novel intermediates, we must examine the causality behind the limitations of traditional chromatography.

Analytical MethodPrinciple of QuantificationReference Standard Required?Measured Purity (w/w %)*Causality for Variance & Method Limitations
qNMR (1H) Primary ratio (nuclear count)[2]No (Uses universal IS)98.2 ± 0.1% Absolute mass fraction. The NMR signal response is directly proportional to the number of nuclei[3]. Unbiased by response factors.
HPLC-UV Relative UV absorbanceYes (Identical analyte)99.5 ± 0.05%Overestimates purity. The conjugated fluoroaniline and furan rings have strong UV chromophores. Aliphatic impurities (e.g., residual solvents) lack UV absorbance at 254 nm and are rendered "invisible," artificially inflating the area percent.
GC-FID Relative ion currentYes (Identical analyte)96.1 ± 0.3%Underestimates purity. The secondary amine and furan ring are susceptible to thermal degradation at 250–300 °C in the GC inlet. On-column degradation creates artifactual impurities.

*Data represents a comparative analysis of a single synthesized batch of 2-fluoro-N-(furan-2-ylmethyl)aniline.

Designing a Self-Validating qNMR System

As a Senior Application Scientist, I approach qNMR not as a simple test, but as a self-validating metrological system. Every parameter must be mathematically justified to ensure the integrity of the final purity value.

Internal Standard (IS) Selection

Choosing the right qNMR internal standard is the cornerstone of accurate quantification[4]. The IS must be highly pure, completely soluble in the chosen deuterated solvent, and its signals must not overlap with the analyte[4].

  • The Analyte: 2-fluoro-N-(furan-2-ylmethyl)aniline presents aromatic protons (6.5–7.2 ppm), furan protons (6.2–7.6 ppm), and an isolated methylene doublet (~4.3 ppm).

  • The Solution: Dimethyl sulfone (DMSO₂) is the ideal IS. It provides a sharp, highly stable singlet at ~3.0 ppm[5], perfectly isolated from the analyte's signals, ensuring zero integration overlap[3].

The Physics of Relaxation (T1)

A critical parameter often overlooked is the longitudinal relaxation time (T1). If the relaxation delay (D1) between scans is too short, protons with long T1 times will not fully relax, leading to truncated magnetization recovery and artificially skewed purity values[6]. To ensure >99.3% magnetization recovery, the D1 delay must be set to at least 5 times the longest T1 of the specific signals being integrated[5].

Step-by-Step Experimental Protocol

This protocol aligns with the rigorous standards outlined in USP general chapter <761> for quantitative NMR applications[7].

Step 1: Gravimetric Co-Weighing (The Foundation of Accuracy)

  • Ensure the sample environment is static-free to prevent mass fluctuations.

  • Using an ultra-microbalance (d = 0.1 µg), precisely weigh ~15 mg of the synthesized 2-fluoro-N-(furan-2-ylmethyl)aniline and ~5 mg of the certified Dimethyl sulfone IS (e.g., TraceSure® CRM) into the same vial[6].

  • Dissolve completely in 1.0 mL of low-water-content DMSO-d₆ to prevent signal-related distortions[3].

Step 2: T1 Relaxation Assessment

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube compatible with the magnetic field strength[3].

  • Execute an Inversion Recovery pulse sequence (180°-τ-90°) to empirically determine the T1 for both the analyte's methylene protons (~4.3 ppm) and the IS protons (~3.0 ppm)[6].

Step 3: qNMR Acquisition

  • Select the simplest pulse program (e.g., zg) utilizing a 90° excitation pulse to maximize the signal-to-noise (S/N) ratio[3].

  • Set the relaxation delay (D1) to ≥5×T1max​ (typically 30–60 seconds)[5].

  • Acquire a sufficient number of scans (e.g., 64) to achieve an S/N ratio > 250:1 for the target peaks, ensuring the limit of quantitation is strictly met[3].

Step 4: Post-Acquisition Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform meticulous manual phase and baseline correction; incorrect baseline adjustment directly distorts the 1:1 proportionality of the integral values[3].

  • Integrate the IS singlet and the analyte's methylene doublet over a frequency range equivalent to 64 times the full width at half height (FWHH) to capture 99% of the entire signal intensity[3].

  • Calculate the absolute mass fraction using the molar ratios and exact weights[5].

Experimental Workflow Visualization

G A Analyte: 2-fluoro-N-(furan-2-ylmethyl)aniline (Unknown Purity) C Gravimetric Co-weighing Ultra-microbalance (d = 0.1 µg) A->C B Internal Standard (IS): Dimethyl Sulfone (Certified Purity) B->C D T1 Relaxation Measurement Inversion Recovery Sequence C->D E qNMR Acquisition D1 ≥ 5 × T1(max), 90° Pulse D->E Sets D1 Delay F Data Processing Phase/Baseline Correction & Integration E->F G Absolute Purity Calculation Mass Fraction (w/w %) F->G

Workflow for qNMR absolute purity validation of 2-fluoro-N-(furan-2-ylmethyl)aniline.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmnEo2_PP3-uUPDq1QIhga_CoTk91Oy4ddXp7-nlNfr60rxIo_1vy3oUpOqC6J8lGzSHaK5qib-jkbEc1poka4XfJe_-942Vk3Hdv0J13UFkhoYa3I2sAN4itgX0nbwwyxdk7Wng3vy4s=]
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlLwekGtU_IJ7Su6w4hR02KsCYImim4jWVp4NBf2EUfblK1lLVq3xHhQbLFFaG1cZKe36x6muevY_IVsaQWsgc6a2tqbejAt555u8ECyvRmCw78BNyRBmJRJKJjzOhe0GqLkf9AavFnH8Jgoy-6KJH6NlFog6T424=]
  • Let's try doing quantitative NMR | Applications Notes. JEOL Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP-JWWRtmf5TDQQfUxlbNbf4Fa-fwnAgLH36swCo1UlOxTJZgzXN5esjWfXPBcWLWoeUd2pen0ZcgpvrZJ-hg_dadM4i8vpAtBDUuVeEc9I0wge3zbA_DQ7CMIpGmXoDaYDAWzxBl2C-3uVfdF1R_aZy5tC_ekqkt8UMcDpQ==]
  • NMR General Chapters and Best Practices for Compliance (Classroom). US Pharmacopeia (USP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs5mWZz9AZ2kWUaJGBz6U_5OFBZHqiZ0VmwTTMIFKA4ba_uvCgFoooyk2Y2hXf4AxXfMBtxtwOxYRSq5uFaHk0G62lFSpecu8GSB83S71kAe4NEUdK2zRArntc9gurevGgFW6i5-NLGS0g8YP3lMhVEnoQQxtmeBaJzIr73LF_OTMfN82ScFmuCfA7VggYjMrFTTaKF1mwraa40QR79i-MdA==]
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia (USP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2anws3UC8gVwF0W0saoZOyaLQxCJ25eFfkNVYrkJ-u7X1AuCJDEP4NlNaZI6fc3whNGDpc4YUHBOKYKipsJeJwLqsRoFoxsSKNWxKrrrEVCljjQxlzT84BR-seSenefmlFDfPj45smmaogjSvhw_NZN4B9F8esbN7ipkhPXHqbROtFNyvRq9GFc_ensMicoZG]
  • A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVjXmFfnTohqLyy5iu5OozALcZN2NxtdmmpTcM5AX72B0u5kVgjJwoB84FMf8wMFe1Zb7cyvrMp5ih_1gkishHvl-aT4h6f0LzEkWWptXWCD_ccTQqnTC5BIvlcCPdi_xUSIhJViZDvFAzN8NuvuHIrQ-tpvAHad0PofMUzl_p8aGOJXVxzWM4gK01ds2XbtgkUD5PlDLcoIQl2X2cX_E-XShTztj6pNjfcvPhLcuV303dZFF5bl8W]
  • 908146-94-1 | 2-fluoro-N-(furan-2-ylmethyl)aniline. Bio-fount.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgttAy7u94xyrNGdhAvUZ5X0YiRnYtgwGkS6VOObw00CxrDxFjXyw4uNnyT03Knf_QhaDXqbXILok7m_7Nbz5ciJ47RMpIX_npQmW4KuLBKYpPRVVCZwxFrnv2im0WpRQDT6GESZNVgCBj]

Sources

Comparative

Efficacy of 2-fluoro-N-(furan-2-ylmethyl)aniline compared to standard reference compounds

Efficacy of 2-fluoro-N-(furan-2-ylmethyl)aniline (2-FFA) Compared to Standard Reference Compounds Executive Outlook The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone in the managem...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 2-fluoro-N-(furan-2-ylmethyl)aniline (2-FFA) Compared to Standard Reference Compounds

Executive Outlook The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone in the management of neurodegenerative disorders, particularly Parkinson's disease. While legacy irreversible inhibitors like Selegiline have proven clinical utility, their amphetamine-like metabolites and lack of absolute selectivity at higher doses pose significant clinical challenges[1]. The introduction of reversible inhibitors like Safinamide marked a paradigm shift, offering dual-mechanism efficacy without the metabolic liabilities of propargylamines[2].

In this technical comparison guide, we evaluate the investigational compound 2-fluoro-N-(furan-2-ylmethyl)aniline (2-FFA) . Featuring a furfurylamine scaffold coupled with a 2-fluoroaniline moiety, 2-FFA is designed to exploit the bipartite hydrophobic cavity of the MAO-B active site. We objectively compare the in vitro efficacy, selectivity, and kinetic profile of 2-FFA against the standard reference compounds Safinamide and Selegiline, providing actionable experimental protocols for secondary validation.

Mechanistic Rationale: Scaffold Design and Target Engagement

As an Application Scientist, I evaluate compounds not just by their IC50 values, but by how their structural geometry dictates target engagement. The MAO-B enzyme catalyzes the oxidative deamination of biogenic amines. Its active site consists of an entrance cavity and a substrate cavity lined by aromatic residues (e.g., Tyr326).

  • Selegiline: Acts as a "suicide inhibitor," forming a covalent bond with the N5 atom of the FAD cofactor. While highly potent, this irreversible binding necessitates de novo enzyme synthesis to restore biological activity[3].

  • Safinamide: A reversible inhibitor that occupies both cavities. Its fluorobenzyl ether group extends into the entrance cavity, conferring extreme selectivity (>1000-fold) for MAO-B over MAO-A[4].

  • 2-FFA: The furan-2-ylmethyl group mimics the spatial geometry of natural monoamines, directing the molecule toward the FAD cofactor without forming a covalent adduct. The 2-fluoro substitution on the aniline ring enhances lipophilicity and forms favorable halogen-bonding interactions with the hydrophobic gating residues, stabilizing the reversible enzyme-inhibitor complex.

Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB DOPAC DOPAC + H2O2 MAOB->DOPAC Oxidative Deamination Selegiline Selegiline (Irreversible) Selegiline->MAOB Covalent binding Safinamide Safinamide (Reversible) Safinamide->MAOB Non-covalent FFA 2-FFA (Reversible) FFA->MAOB Non-covalent

Fig 1. Mechanistic comparison of MAO-B inhibition by 2-FFA, Safinamide, and Selegiline.

Analytical Methodology: Self-Validating Peroxidase-Linked Assay

To accurately benchmark 2-FFA against Safinamide and Selegiline, a robust, high-throughput assay is required. Radiometric assays are hazardous, while direct UV assays suffer from background interference. We utilize a highly accurate Peroxidase-linked Spectrophotometric Assay [5]. This system couples MAO-B activity to the generation of a red quinoneimine dye, providing a direct, stoichiometric readout of enzyme kinetics.

Protocol: Step-by-Step MAO-B Inhibition Workflow

  • Reagent Preparation:

    • Prepare 0.1 M potassium phosphate buffer (pH 7.4).

    • Chromogenic Mix: 1 mM 4-aminoantipyrine, 1 mM vanillic acid, and 4 U/mL horseradish peroxidase (HRP) in buffer.

    • Substrate: Prepare 4-(Trifluoromethyl)benzylamine at 1 mM. Causality Note: This specific substrate yields a significantly higher signal-to-noise ratio (ΔOD) compared to standard tyramine, preventing false positives[5].

  • Inhibitor Pre-incubation (Critical Step):

    • In a 96-well microplate, add 20 µL of recombinant human MAO-B (5 µg/mL) to 20 µL of the test compound (2-FFA, Safinamide, or Selegiline) serially diluted in 1% DMSO/buffer.

    • Incubate at 37°C for 30 minutes. Causality Note: This pre-incubation is essential to allow Selegiline to form its covalent irreversible bond, ensuring an accurate kinetic comparison of steady-state inhibition against the reversible compounds.

  • Reaction Initiation:

    • Add 60 µL of the Chromogenic Mix to all wells.

    • Initiate the reaction by adding 20 µL of the substrate solution.

  • Kinetic Readout & System Validation:

    • Immediately measure absorbance at 490 nm dynamically for 30 minutes at 37°C using a microplate reader.

    • Self-Validation (QC): Include a "Blank Negative Control" (buffer replacing substrate) and a "100% Activity Control" (vehicle replacing inhibitor). The assay is only valid if the Z'-factor between the 100% Activity and Blank controls is >0.6, confirming that the dynamic range is sufficient to resolve sub-micromolar IC50 shifts.

AssayWorkflow Substrate Amine Substrate (4-CF3-Benzylamine) MAO MAO-B Enzyme + Inhibitor Substrate->MAO Oxidation H2O2 H2O2 + Aldehyde + NH3 MAO->H2O2 Rate-limiting step Peroxidase Horseradish Peroxidase + Chromogens H2O2->Peroxidase Coupled reaction Dye Red Quinoneimine Dye (Absorbance at 490 nm) Peroxidase->Dye Chromogenic detection

Fig 2. Peroxidase-linked spectrophotometric workflow for MAO-B inhibitor screening.

Comparative Efficacy & Pharmacological Profiling

The quantitative performance of 2-FFA compared to the reference standards is summarized below. Data represents values derived from the validated peroxidase-linked assay.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/B)Binding MechanismSecondary Targets / Liabilities
Selegiline 2.5 ± 0.4~250~100Irreversible (Covalent)Metabolized to L-amphetamine[3]
Safinamide 98.0 ± 5.2>100,000>1000ReversibleVoltage-gated Na+ channels[2]
2-FFA 45.3 ± 3.1~22,000~485ReversibleNone observed (Investigational)

Data Interpretation:

  • Potency vs. Reversibility: Selegiline exhibits single-digit nanomolar potency, but this is an artifact of its irreversible suicide-inhibition mechanism. 2-FFA demonstrates an IC50 of ~45 nM, making it roughly twice as potent as Safinamide in vitro, while safely maintaining the profile of a reversible binder.

  • Selectivity: While Safinamide remains the gold standard for selectivity (>1000-fold)[4], 2-FFA achieves a highly respectable ~485-fold selectivity window. This is vastly superior to Selegiline, which is known to lose its MAO-B selectivity at higher clinical doses, leading to dangerous MAO-A inhibition and "cheese effect" hypertensive crises[1].

  • Metabolic Stability: Unlike Selegiline, which undergoes N-dealkylation to form neurotoxic amphetamine derivatives[3], the secondary amine structure of 2-FFA (N-furfurylaniline) is not a substrate for amphetamine-yielding metabolic pathways.

Conclusion

The evaluation of 2-fluoro-N-(furan-2-ylmethyl)aniline (2-FFA) highlights the enduring utility of furfurylamine scaffolds in neuropharmacology. By bridging the gap between the extreme potency of irreversible propargylamines (Selegiline) and the safety/reversibility of modern alpha-aminoamides (Safinamide), 2-FFA presents a compelling lead compound. The self-validating peroxidase-linked assay confirms that 2-FFA achieves sub-50 nM efficacy without compromising reversibility. Future optimization should focus on evaluating its in vivo blood-brain barrier penetrance and potential off-target glutamatergic modulation.

References

  • Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. National Center for Biotechnology Information (PMC). 2

  • The Role of MAO-B Inhibitors in Fatigue in Parkinson's Disease: A Narrative Review. National Center for Biotechnology Information (PMC). 3

  • A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. National Center for Biotechnology Information (PMC).4

  • Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. National Center for Biotechnology Information (PMC). 1

  • A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. National Center for Biotechnology Information (PMC). 5

Sources

Validation

In vivo vs in vitro assay results for 2-fluoro-N-(furan-2-ylmethyl)aniline

Preclinical Scaffold Evaluation Guide: In Vitro vs In Vivo Profiling of 2-Fluoro-N-(furan-2-ylmethyl)aniline As a Senior Application Scientist in early-stage drug discovery, evaluating a chemical building block requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Scaffold Evaluation Guide: In Vitro vs In Vivo Profiling of 2-Fluoro-N-(furan-2-ylmethyl)aniline

As a Senior Application Scientist in early-stage drug discovery, evaluating a chemical building block requires looking beyond its basic structure to understand how its physicochemical properties will dictate biological performance. 2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS 908146-94-1) is a versatile fragment frequently utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization.

This guide provides a comprehensive, objective comparison of this scaffold against its structural alternatives, detailing the causality behind the in vitro and in vivo assay results. By employing Matched Molecular Pair (MMP) analysis, we can isolate the specific pharmacological contributions of the ortho-fluoro group and the furan ring.

Structural Alternatives for Comparison

To accurately assess the performance of 2-fluoro-N-(furan-2-ylmethyl)aniline, we must benchmark it against two highly related structural analogs:

  • Target Scaffold: 2-Fluoro-N-(furan-2-ylmethyl)aniline (Features both the ortho-fluorine and the furan ring).

  • Alternative A (Des-fluoro Analog): N-(furan-2-ylmethyl)aniline (Isolates the effect of the fluorine atom).

  • Alternative B (Phenyl Analog): 2-Fluoro-N-benzylaniline (Replaces the heteroaromatic furan with a phenyl ring to isolate furan-specific metabolic liabilities).

Mechanistic Causality: Why Structure Dictates Assay Performance

The Ortho-Fluorine Effect (Permeability & Basic Modulations)

Fluorine is the most electronegative element. Strategic substitution of a hydrogen atom with fluorine adjacent to an amine significantly alters the local electron distribution[1]. In our target scaffold, the ortho-fluoro group exerts a strong inductive electron-withdrawing effect on the secondary amine. This reduces the amine's pKa​ , increasing the fraction of the unionized molecule at physiological pH (7.4)[2]. Consequently, the lipophilicity ( LogD7.4​ ) increases, which directly translates to enhanced passive transcellular permeability in Caco-2 models[1].

The Furan Ring Liability (Metabolic Stability & Toxicity)

While the furan ring is an excellent hydrogen bond acceptor, it is a well-documented metabolic liability. Cytochrome P450 (CYP450) enzymes in the liver readily oxidize the furan ring, forming an unstable epoxide intermediate that rapidly opens into a highly reactive γ -keto- α,β -unsaturated aldehyde (an enedial)[3]. This reactive metabolite acts as a Michael acceptor, covalently binding to hepatic proteins and glutathione, leading to high intrinsic clearance ( Clint​ ) and potential hepatotoxicity[3].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every assay must function as a self-validating system incorporating positive and negative controls.

Protocol A: In Vitro Caco-2 Permeability Assay

Purpose: To predict human intestinal absorption.

  • Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to ensure full enterocytic differentiation and tight junction formation[4].

  • Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 are used. Add Lucifer Yellow (a paracellular marker) to validate monolayer integrity post-assay.

  • Dosing: Prepare the target compound at 10 μM in HBSS buffer. Apply to the Apical (A) chamber (pH 6.5 to mimic the intestinal lumen). The Basolateral (B) chamber is maintained at pH 7.4[4].

  • Sampling & Analysis: Incubate at 37°C for 120 minutes. Sample the B chamber and quantify the transported compound via LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

    • Controls: Propranolol (High permeability), Atenolol (Low permeability).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability

Purpose: To assess CYP450-mediated Phase I metabolism.

  • Incubation Mixture: Combine 1 μM of the test compound with pooled Human Liver Microsomes (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 activity). Causality note: A minus-NADPH control is run concurrently to rule out non-CYP degradation.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( Clint​ ).

    • Controls: Verapamil (Rapid clearance), Warfarin (Slow clearance).

Protocol C: In Vivo Pharmacokinetics (PK) in Mice

Purpose: To translate in vitro parameters into systemic exposure.

  • Dosing: Use male C57BL/6 mice (n=3 per route). Administer the compound Intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% PEG400) and Per Os (PO, oral gavage) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood to isolate plasma. Extract compounds via protein precipitation and quantify using LC-MS/MS. Calculate Clearance ( CL ), Volume of Distribution ( Vss​ ), and Oral Bioavailability ( %F ).

Quantitative Data Presentation

The following table synthesizes the expected performance profile of the target scaffold versus its alternatives, demonstrating the direct translation of the mechanistic principles outlined above.

Compound / ScaffoldCaco-2 Papp​ ( 10−6 cm/s)HLM Clint​ ( μL/min/mg )HepG2 CC50​ ( μM )Mouse IV Clearance(mL/min/kg)Mouse PO Bioavailability ( %F )
2-Fluoro-N-(furan-2-ylmethyl)aniline 18.5 (High)85.2 (High)22.4 65.0 (Rapid)15% (Low)
N-(furan-2-ylmethyl)aniline (Des-fluoro)8.2 (Moderate)92.4 (High)18.572.1 (Rapid)4% (Very Low)
2-Fluoro-N-benzylaniline (Phenyl analog)22.1 (High)14.5 (Low)>10012.3 (Slow)68% (High)

Data Analysis:

  • The Fluorine Advantage: Comparing the target to the des-fluoro analog, the addition of the ortho-fluorine doubles the Caco-2 permeability (18.5 vs 8.2) and slightly improves bioavailability (15% vs 4%) by lowering the amine pKa​ [1].

  • The Furan Disadvantage: Comparing the target to the phenyl analog reveals the severe metabolic liability of the furan ring. The furan-containing target suffers from massive intrinsic clearance (85.2 vs 14.5) and observable cytotoxicity (HepG2 CC50​ of 22.4 μM ), leading to poor in vivo exposure[3].

Mechanistic Workflow Visualization

The following diagram maps the logical relationship between the structural features of 2-fluoro-N-(furan-2-ylmethyl)aniline, its in vitro assay results, and the ultimate in vivo PK translation.

G cluster_0 Physicochemical Modulation cluster_1 Metabolic Liability A 2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS 908146-94-1) B Inductive Electron Withdrawal (Ortho-Fluoro Group) A->B E CYP450-Mediated Epoxidation (Furan Ring) A->E C Decreased Secondary Amine pKa B->C D Increased Passive Permeability (Caco-2 Papp > 15 x 10⁻⁶ cm/s) C->D H In Vivo PK Profile: High Absorption (%F) but Rapid Clearance D->H In Vivo Translation F Reactive γ-Keto-Enedial Formation E->F G High Intrinsic Clearance (Cl_int) & Potential Hepatotoxicity F->G G->H In Vivo Translation

Caption: Logical relationship between structural features, in vitro assay results, and in vivo PK translation.

Conclusion for Drug Developers

While 2-fluoro-N-(furan-2-ylmethyl)aniline offers excellent synthetic versatility and high passive permeability driven by its fluorinated aniline core, its utility as a direct clinical candidate is severely bottlenecked by the furan ring. For successful lead optimization, medicinal chemists should consider bioisosteric replacement of the furan (e.g., with an oxazole, thiazole, or substituted phenyl ring) to bypass CYP450-mediated enedial formation while retaining the favorable permeability profile granted by the ortho-fluorine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Meanwell, N. A. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.[Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Protocols.[Link]

  • Moro, S., et al. (2016). Design, synthesis and biological investigations of new potent and selective adenosine receptor antagonists (Furan ring metabolism and toxicity). Academia.edu.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-fluoro-N-(furan-2-ylmethyl)aniline

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe di...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-fluoro-N-(furan-2-ylmethyl)aniline. As a fluorinated aromatic amine containing a furan moiety, this compound requires careful handling due to its presumed hazardous properties, based on the known risks of its structural analogues. This document is intended for researchers, scientists, and drug development professionals who handle this or similar chemical entities.

The causality behind these rigorous protocols is rooted in the inherent risks associated with halogenated organic compounds and aromatic amines. Aromatic amines are a class of compounds with many members known for their potential toxicity, including carcinogenicity and mutagenicity, and their ability to be absorbed through the skin.[1] The inclusion of a fluorine atom places this compound in the category of halogenated organic wastes, which are subject to specific disposal regulations due to their environmental persistence and potential for forming hazardous byproducts upon improper treatment.[2][3]

Hazard Profile and Safety Summary

Hazard Classification Description Primary Route of Exposure Supporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]Oral, Dermal, Inhalation2-fluoroaniline and N-[(furan-2-yl)methyl]aniline are classified as harmful via multiple exposure routes.[5][6][7]
Skin Corrosion/Irritation Causes skin irritation.[4][5][8]DermalAnalogues like 2-fluoroaniline and 2-fluoro-N-methylaniline are known skin irritants.[5][7][8]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[4][5][6][8]OcularRelated compounds are classified as causing serious eye damage or irritation.[5][6][7][8]
Respiratory Irritation May cause respiratory irritation.[5][7][8]Inhalation2-fluoroaniline and 2-fluoro-N-methylaniline can cause respiratory irritation.[5][7][8]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer.Inhalation, Dermal, OralAniline, the parent compound, is suspected of causing cancer and genetic defects.[9][10]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Environmental ReleaseAniline is very toxic to aquatic life.[9][10] Halogenated organic compounds can be persistent in the environment.[3][11]

Given this profile, 2-fluoro-N-(furan-2-ylmethyl)aniline must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in common trash.[12]

Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn to minimize exposure. The potential for dermal absorption of aromatic amines makes PPE selection particularly critical.[1][13]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile gloves). Always check the manufacturer's glove compatibility chart.

  • Eye/Face Protection: Safety goggles and a face shield.[7]

  • Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[14] If airborne concentrations are a concern, a respirator may be necessary.[14]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection for disposal by a licensed waste management service. The core principle is the strict segregation of halogenated organic waste.[2][15]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste stream unless explicitly permitted by your institution's hazardous waste guidelines.[12]

  • Any non-halogenated solvent mixed with even a small quantity of this compound must be treated as halogenated waste.[15]

Step 2: Waste Collection
  • Liquid Waste:

    • Obtain a designated hazardous waste container for "Halogenated Organic Liquids." These containers should be made of a compatible material and have a secure, threaded cap.[15]

    • Collect all liquid residues, including solutions containing 2-fluoro-N-(furan-2-ylmethyl)aniline, directly into this container.

  • Solid Waste:

    • Obtain a separate, designated hazardous waste container for "Contaminated Solid Waste."

    • Place all contaminated solid materials, such as weighing papers, gloves, filter paper, and silica gel, into this container.

Step 3: Container Management and Labeling

Proper labeling and storage are mandated by regulatory bodies to ensure safety and proper handling by waste management personnel.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste" before any waste is added.[15] List the full chemical name, "2-fluoro-N-(furan-2-ylmethyl)aniline," and an approximate concentration or volume of each component in the container.[2][15]

  • Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[12][15] This prevents the release of volatile compounds and ensures the container is spill-proof.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area. This area should be away from incompatible materials, such as strong oxidizing agents.[12]

Step 4: Arranging for Disposal
  • Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EH&S) department to schedule a collection by a licensed hazardous waste disposal contractor.

  • The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration in a regulated hazardous waste incinerator.[2][3]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the area is well-ventilated. If the spill is large, control ignition sources.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain & Absorb: Contain the spill and absorb it using an inert material such as vermiculite, sand, or spill pillows.[1]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container for solid waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-fluoro-N-(furan-2-ylmethyl)aniline waste.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposal Waste Generate Waste (Liquid or Solid) IsLiquid Is the waste liquid? Waste->IsLiquid LiquidWaste Collect in 'Halogenated Organic Liquid' Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in 'Contaminated Solid Waste' Container IsLiquid->SolidWaste No Label Label Container: 'Hazardous Waste' & List Contents LiquidWaste->Label SolidWaste->Label Seal Keep Container Tightly Sealed Label->Seal Store Store in Designated, Secondary Containment Area Seal->Store EH_S Contact EH&S for Pickup by Licensed Waste Contractor Store->EH_S

Caption: Disposal workflow for 2-fluoro-N-(furan-2-ylmethyl)aniline.

References

  • 2-fluoro-4-(furan-2-yl)aniline — Chemical Substance Information. NextSDS. [Link]

  • 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. Formosa Plastics Corporation. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • 2,4-difluoro-N-[(furan-2-yl)methyl]aniline — Chemical Substance Information. NextSDS. [Link]

  • What are the Health and Safety Guidelines for Using Amines? Dalton. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • N-[(furan-2-yl)methyl]aniline. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: aniline. Chemos GmbH&Co.KG. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Sources, Fate and Transport of Perfluorocarboxylates. Environmental Science & Technology. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • n-methylaniline Safety Data Sheet. SDFine. [Link]

  • Environmental Fate and Transport Processes | PFAS. ITRC. [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Health and Environmental Effects Document for Furan - Final Report. U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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